Antiviral agent 43
Description
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Properties
Molecular Formula |
C17H22ClF3N2O |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H22ClF3N2O/c1-16(2,3)23-8-6-12(7-9-23)22-15(24)13-5-4-11(10-14(13)18)17(19,20)21/h4-5,10,12H,6-9H2,1-3H3,(H,22,24) |
InChI Key |
SLXIKWBDOABMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
"Antiviral agent 43" discovery and synthesis
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Unveiling the Core Mechanism of Antiviral Agent 43: A Technical Guide
For Immediate Release
CHICAGO, IL – Researchers have identified and optimized a potent, orally bioavailable antiviral agent, designated as Antiviral Agent 43 (also known as compound 16), which demonstrates significant efficacy against influenza A viruses. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is an acylated 4-aminopiperidine that functions as a fast-acting inhibitor of influenza A viral entry.[1] Its primary mechanism of action is the targeting of the viral hemagglutinin (HA) protein, a critical component for the virus's entry into host cells.[1][2] By interfering with HA, Agent 43 effectively blocks the fusion of the viral envelope with the host cell membrane.[3][4] This agent has shown high potency against various influenza A strains, including oseltamivir-resistant variants, and exhibits a synergistic relationship with the neuraminidase inhibitor oseltamivir.
Core Mechanism of Action: Inhibition of Viral Entry
The antiviral activity of Agent 43 is centered on the disruption of the initial and most critical stage of the influenza A virus life cycle: entry into the host cell. This process is mediated by the viral surface glycoprotein, hemagglutinin (HA).
Targeting Hemagglutinin (HA): Agent 43 specifically targets the HA protein, interfering with its fusion machinery. Docking studies suggest that the agent binds to a specific site on the HA protein of the H5N1 strain. This binding is hypothesized to stabilize the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.
The proposed signaling pathway and mechanism of inhibition are illustrated below:
Quantitative Data Summary
The antiviral potency of Agent 43 has been quantified against multiple strains of influenza A virus. The following tables summarize the key efficacy data.
| Table 1: In Vitro Efficacy of this compound (Compound 16) | |
| Influenza A Strain | EC₅₀ (nM) * |
| VH04-H5N1 | 240 |
| PR8-H1N1 | 72 |
| EC₅₀ (Half-maximal effective concentration) values were determined in pseudovirus-based reporter assays. |
| Table 2: Synergistic Activity with Oseltamivir Carboxylate (OC) | ||
| Treatment | Concentration | % Inhibition |
| Oseltamivir Carboxylate (OC) alone | EC₅₀ | 50% |
| Compound 16 alone | EC₅₀ | 50% |
| OC + Compound 16 (Combination) | Below individual EC₅₀s | Significant synergistic activity observed |
| Table 3: Pharmacokinetic Profile of Compound 16 | |
| Parameter | Value |
| Oral Bioavailability | High (data available in the source publication) |
| Metabolic Stability | Excellent |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Pseudovirus-Based Reporter Assay for EC₅₀ Determination
This assay is used to quantify the inhibition of viral entry.
Protocol:
-
Cell Preparation: Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 96-well plates and grown to confluence.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Treatment and Infection: The cell monolayers are treated with the diluted compound or a vehicle control (DMSO). Subsequently, cells are infected with a specific titer of influenza pseudovirus (e.g., H5N1 or H1N1) that contains a reporter gene, such as luciferase.
-
Incubation: The plates are incubated for a period sufficient to allow for viral entry and expression of the reporter gene (typically 48-72 hours).
-
Lysis and Signal Detection: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting signal (luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The EC₅₀ value is then determined by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
Virus Reduction Assay
This assay validates the inhibitory effect of the compounds on the replication of infectious influenza virus.
Protocol:
-
Cell Culture: A549 cells are cultured in appropriate media.
-
Infection: Cells are infected with infectious influenza virus strains, such as H1N1 (A/Puerto Rico/8/1934) or H5N1 (A/Vietnam/1203/2004), in the presence of varying concentrations of this compound or a DMSO control.
-
Incubation and Supernatant Collection: After an incubation period, the cell culture supernatant, containing progeny virions, is collected.
-
Viral Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of cells.
-
Analysis: A significant decrease in the viral titer in the presence of the compound compared to the control indicates antiviral activity.
Synergy Assay
This experiment determines if the combined effect of two drugs is greater than the sum of their individual effects.
Protocol:
-
Assay Setup: An in vitro combination study is performed using, for example, MDCK cells infected with an influenza A reporter virus (e.g., PR8-NS1-Gluc).
-
Drug Concentrations: Cells are treated with varying doses of Oseltamivir Carboxylate (OC) alone, this compound alone, or a combination of both. The concentrations for the combination are often set at or below the EC₅₀ values of the individual drugs.
-
Data Collection and Analysis: The antiviral effect is measured, and the data are analyzed using a synergy model (e.g., MacSynergy II) to determine if the interaction is synergistic, additive, or antagonistic.
Conclusion
This compound represents a promising class of influenza A entry inhibitors with a distinct mechanism of action targeting the viral hemagglutinin. Its high potency, oral bioavailability, and synergistic activity with existing neuraminidase inhibitors make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar antiviral compounds.
References
- 1. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Remdesivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in vitro activity against a range of RNA viruses.[1] It is a nucleotide analog prodrug that undergoes intracellular metabolism to its active triphosphate form, which then acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of Remdesivir, focusing on its efficacy against various coronaviruses, including SARS-CoV-2. The document details the experimental protocols used to determine its antiviral potency and presents the quantitative data in a clear, comparative format. Additionally, it visualizes the key mechanisms and experimental workflows to facilitate a deeper understanding of its mode of action.
Data Presentation: Quantitative Antiviral Activity
The in vitro efficacy of Remdesivir has been evaluated in numerous studies using various cell lines and viral strains. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), to provide a comparative view of its antiviral potency and selectivity.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | >100 | >4.3 - >130 | [4][5] |
| Calu-3 | 0.23 - 0.28 | >100 | >357 - >435 | ||
| Caco-2 | 0.018 | >100 | >5555 | ||
| Human Airway Epithelial (HAE) | 0.010 | Not Reported | Not Reported | ||
| SARS-CoV | HAE | 0.069 | Not Reported | Not Reported | |
| MERS-CoV | HAE | 0.074 | Not Reported | Not Reported | |
| Calu-3 2B4 | 0.025 (IC50) | Not Reported | Not Reported | ||
| HeLa | 0.34 | Not Reported | Not Reported | ||
| Human Coronavirus 229E | MRC-5 | 0.04 | Not Reported | Not Reported | |
| Human Coronavirus OC43 | Huh-7 | 0.01 | 15.2 | 1520 |
Table 1: In Vitro Antiviral Activity of Remdesivir against Coronaviruses. This table summarizes the EC50 and CC50 values of Remdesivir against various human coronaviruses in different cell lines. The Selectivity Index (SI) indicates the therapeutic window of the drug.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | |
| Ribavirin | SARS-CoV-2 | Vero E6 | 109.5 | |
| Penciclovir | SARS-CoV-2 | Vero E6 | 95.96 | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | |
| Nafamostat | SARS-CoV-2 | Vero E6 | 22.50 | |
| Nitazoxanide | SARS-CoV-2 | Vero E6 | 2.12 | |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 |
Table 2: Comparative In Vitro Efficacy of Antiviral Agents against SARS-CoV-2 in Vero E6 Cells. This table provides a comparison of the antiviral activity of Remdesivir with other antiviral compounds against SARS-CoV-2.
Experimental Protocols
The in vitro antiviral activity of Remdesivir is primarily assessed through cell-based assays that quantify the inhibition of viral replication. The most common methods are Plaque Reduction Assays, TCID50 Assays, and quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR).
Plaque Reduction Assay
This assay measures the ability of a drug to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.
-
Cell Seeding: Vero E6 cells are seeded in 12-well plates at a density of 2.5 x 10^5 cells/well and incubated until they form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of Remdesivir is added. This overlay is often a semi-solid medium, like agarose, to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: After incubation, the cells are fixed with formaldehyde and stained with a solution like Coomassie Blue to visualize the plaques. The number of plaques in the drug-treated wells is compared to the number in the untreated control wells to determine the percentage of inhibition.
-
EC50 Calculation: The EC50 value is calculated from the dose-response curve, representing the concentration of Remdesivir that inhibits plaque formation by 50%.
TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by assessing the cytopathic effect (CPE) in a 96-well format.
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates.
-
Virus Infection and Drug Treatment: Cells are infected with a standardized amount of virus (e.g., 50 TCID50/well) and simultaneously treated with ten-fold serial dilutions of Remdesivir.
-
Incubation: The plates are incubated for 1 or 72 hours.
-
CPE Observation: The cells are observed microscopically for the presence of CPE. A strong dose-dependent reduction in CPE is indicative of antiviral activity.
-
Endpoint Determination: The TCID50 is calculated based on the dilution of the virus that causes CPE in 50% of the inoculated wells. The antiviral effect is measured by the reduction in CPE in the presence of the drug.
Quantitative RT-PCR (qRT-PCR)
This method quantifies the amount of viral RNA in the cell culture supernatant, providing a direct measure of viral replication.
-
Infection and Treatment: Vero E6 cells are infected with SARS-CoV-2 and treated with Remdesivir as described in the other assays.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 hours), the cell culture supernatant is collected, and viral RNA is extracted.
-
qRT-PCR: The extracted RNA is subjected to qRT-PCR using primers and probes specific to a viral gene (e.g., the N gene).
-
Quantification: The amount of viral RNA is quantified by comparing the amplification cycle (Ct value) to a standard curve. A decrease in the viral RNA copy number in the treated samples compared to the untreated control indicates inhibition of viral replication.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the antiviral action of Remdesivir and the experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of action of Remdesivir.
Caption: Workflow of a Plaque Reduction Assay.
Conclusion
Remdesivir consistently demonstrates potent in vitro antiviral activity against a variety of coronaviruses, including SARS-CoV-2. Its mechanism of action as an RdRp inhibitor, leading to delayed chain termination of viral RNA synthesis, is well-supported by biochemical and cell-based assays. The data presented in this guide, derived from standardized in vitro protocols, underscore its efficacy and provide a foundation for further research and development of antiviral therapeutics. The variability in EC50 values across different cell lines highlights the importance of using relevant cell models in antiviral drug screening. Continued investigation into the nuances of its antiviral activity and potential for resistance is crucial for optimizing its clinical use.
References
- 1. ovid.com [ovid.com]
- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
In-Depth Technical Guide: Antiviral Agent 43 (Compound 16)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 43, also referred to as compound 16 in seminal research, is a novel, potent, and orally bioavailable small molecule inhibitor of influenza A virus entry.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its synthesis and evaluation. The information presented is intended to support further research and development of this promising antiviral candidate.
Chemical Structure and Properties
This compound is an acylated 4-aminopiperidine derivative.[1] The chemical structure and key properties are summarized below.
Chemical Structure:
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| IUPAC Name | N-(1-(tert-butyl)piperidin-4-yl)-2-chloro-5-(trifluoromethyl)benzamide | |
| Molecular Formula | C17H22ClF3N2O | [2] |
| Molecular Weight | 362.82 g/mol | [2] |
| CAS Number | 2739990-96-4 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| EC50 (PR8-H1N1) | 72 nM | |
| EC50 (VH04-H5N1) | 240 nM | |
| Mechanism of Action | Influenza A virus entry inhibitor (targets Hemagglutinin) |
Mechanism of Action
This compound targets the viral hemagglutinin (HA) protein, a critical component for the entry of influenza A virus into host cells. The proposed mechanism involves the inhibition of the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes. By binding to the HA protein, this compound stabilizes its pre-fusion state, thereby preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage. Docking studies suggest a binding site for this class of inhibitors on H5N1 HA.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.
Synthesis of this compound (Compound 16)
The synthesis of this compound is achieved through a multi-step process, with the final step involving the acylation of a 4-aminopiperidine intermediate.
Final Acylation Step:
-
Reactants: 1-(tert-butyl)piperidin-4-amine and 2-chloro-5-(trifluoromethyl)benzoyl chloride.
-
Solvent: Dichloromethane (DCM).
-
Base: Triethylamine (TEA).
-
Procedure: a. Dissolve 1-(tert-butyl)piperidin-4-amine in DCM. b. Add TEA to the solution. c. Cool the reaction mixture to 0 °C. d. Add a solution of 2-chloro-5-(trifluoromethyl)benzoyl chloride in DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Quench the reaction with water. g. Extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Antiviral Activity Assay (Pseudovirus-based Reporter Assay)
The antiviral activity of this compound was determined using a pseudovirus-based reporter assay.
-
Cells: Madin-Darby Canine Kidney (MDCK) cells.
-
Pseudovirus: Retroviral particles pseudotyped with influenza HA and NA proteins and carrying a luciferase reporter gene.
-
Procedure: a. Seed MDCK cells in 96-well plates. b. The following day, treat the cells with serial dilutions of this compound. c. Infect the cells with the influenza pseudovirus. d. Incubate for 48-72 hours. e. Measure luciferase activity using a luminometer. f. Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a nonlinear regression model.
Synergistic Activity with Oseltamivir
A noteworthy property of this compound is its synergistic antiviral activity when used in combination with the neuraminidase inhibitor oseltamivir. This synergy arises from their distinct mechanisms of action, with this compound targeting viral entry and oseltamivir inhibiting viral release. Combination therapy could potentially enhance therapeutic efficacy and reduce the emergence of drug-resistant strains.
Conclusion
This compound (Compound 16) represents a promising lead compound in the development of novel anti-influenza A therapeutics. Its potent activity as a viral entry inhibitor, coupled with its oral bioavailability and synergistic effects with existing drugs, makes it a compelling candidate for further preclinical and clinical investigation. The detailed information provided in this guide is intended to facilitate these future research endeavors.
References
The Adenosine Analogue GS-441524: A Technical Whitepaper on a Promising Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-441524 is a small molecule nucleoside analogue that has garnered significant attention for its potent antiviral activity against a range of RNA viruses, most notably coronaviruses.[1] It is a key metabolite of the prodrug Remdesivir and functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This technical guide provides a comprehensive overview of GS-441524 and its derivatives, including its mechanism of action, synthesis, in vitro efficacy, and relevant experimental protocols.
Mechanism of Action
GS-441524 exerts its antiviral effect by acting as a molecular mimic of the natural adenosine nucleotide.[1] Upon entering a host cell, GS-441524 is phosphorylated by host cell kinases to its active triphosphate form, GS-441524-triphosphate. This active metabolite then competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of GS-441524-triphosphate into the growing RNA strand leads to delayed chain termination, effectively halting viral replication.[2]
Mechanism of action of GS-441524.
Quantitative Data
The antiviral activity and cytotoxicity of GS-441524 and its derivatives have been evaluated in various cell-based assays. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of GS-441524
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Feline Infectious Peritonitis Virus (FIPV) Type I | fcwf-4 | Plaque Reduction | 1.4 | >100 | >71.4 | [3] |
| Feline Infectious Peritonitis Virus (FIPV) Type II | CRFK | Plaque Reduction | 0.8 | >100 | >125 | |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect | 1.86 | >10 (not cytotoxic at tested concentrations) | >5.4 | |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Not Specified | 1.6 | 260.0 | 165.5 |
Table 2: In Vitro Antiviral Activity of GS-441524 Derivatives against SARS-CoV-2 in Vero E6 Cells
| Compound | Modification | Inhibition Rate at 5 µM | Reference |
| GS-441524 | Parent Compound | Potent Inhibition | |
| 1a | C7-deaza | No Inhibition | |
| 1d | 7-iodo | No Inhibition | |
| 2a-2f | 1'-modifications | No Inhibition | |
| 3c | 7-fluoro | Moderate Activity | |
| 5a | 3'-isobutyryl ester (prodrug) | Not specified | |
| 5c | 5'-isobutyryl ester (prodrug) | Not specified | |
| 5g | tri-isobutyryl ester (prodrug) | Not specified | |
| 7 | Phosphoramidate of 3c | Reduced Activity (82% inhibition at 10 µM) |
Experimental Protocols
Synthesis of GS-441524
The synthesis of GS-441524 is a multi-step process that begins with readily available starting materials. While specific proprietary details may vary, a general synthetic route involves the coupling of a protected ribose derivative with a pyrrolo[2,1-f]triazine base, followed by deprotection steps. A reported method for the synthesis of Remdesivir from GS-441524 involves a three-step sequence of protection, phosphoramidation, and deprotection.
General Procedure for the conversion of GS-441524 to Remdesivir:
-
Protection: The 2',3'-hydroxyl groups of GS-441524 are protected. A common protecting agent used is N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Phosphoramidation: The protected GS-441524 is then reacted with a phosphoramidate reagent to introduce the phosphoramidate moiety at the 5'-hydroxyl position.
-
Deprotection: The protecting groups are removed under mild acidic conditions to yield Remdesivir.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Protocol:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2) in multi-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (GS-441524) in cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a known concentration of the virus.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of dead or lysed cells). Count the number of plaques in each well.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the virus-only control.
Experimental and Drug Discovery Workflow
The evaluation of a potential antiviral agent like GS-441524 follows a structured workflow from initial screening to preclinical studies.
A typical workflow for antiviral drug discovery.
Conclusion
GS-441524 is a potent antiviral nucleoside analogue with a well-defined mechanism of action against coronaviruses and other RNA viruses. Its favorable in vitro activity and selectivity index make it a compelling candidate for further research and development, both as a standalone therapeutic and as a crucial component of prodrug strategies like Remdesivir. The data and protocols presented in this whitepaper provide a valuable resource for researchers in the field of antiviral drug discovery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiviral effects of GS-441524 and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Antiviral Agent 43 (Compound 16) - A Novel Influenza A Virus Entry Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antiviral agent 43, also identified as compound 16, is a potent, orally bioavailable small molecule inhibitor of influenza A virus (IAV) entry. This document provides a comprehensive technical overview of its intellectual property, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The agent demonstrates significant promise as a therapeutic candidate, both as a monotherapy and in synergistic combination with existing neuraminidase inhibitors like oseltamivir. Its novel mechanism, targeting the viral hemagglutinin (HA) protein, offers a valuable alternative to current antiviral strategies and addresses the ongoing challenge of drug resistance.
Intellectual Property
The core intellectual property surrounding this compound (compound 16) and related 4-aminopiperidine derivatives is primarily encompassed within a United States patent application.
Patent Application:
-
Title: Inhibitors of Influenza Viral Entry
-
Application Number: U.S. Serial No. 17/735,235[1]
-
Inventors: L.R. and I.G.[1]
-
Key Claims (presumed): The patent application likely claims the chemical structure of a series of 4-aminopiperidine derivatives, including compound 16, their synthesis methods, pharmaceutical compositions containing these compounds, and their use in treating or preventing influenza A virus infections.
Mechanism of Action
This compound functions as a viral entry inhibitor by directly targeting the influenza A virus hemagglutinin (HA) protein. HA is a critical surface glycoprotein responsible for both binding to host cell receptors (sialic acids) and mediating the fusion of the viral envelope with the endosomal membrane, a crucial step for the release of the viral genome into the cytoplasm.
The proposed mechanism involves the following steps:
-
Binding to Hemagglutinin: Computational docking studies suggest that this compound binds to a specific pocket within the stem region of the HA protein of group 1 IAVs, such as H1N1 and H5N1.[2]
-
Inhibition of Conformational Change: Upon entry into the host cell's endosome, the acidic environment (low pH) triggers a significant conformational change in the HA protein. This change is essential for exposing the fusion peptide and mediating membrane fusion. This compound is believed to stabilize the pre-fusion conformation of HA, thereby preventing this pH-dependent structural rearrangement.
-
Blockade of Membrane Fusion: By inhibiting the conformational change of HA, the agent effectively blocks the fusion of the viral and endosomal membranes. This prevents the release of the viral ribonucleoprotein complexes into the host cell cytoplasm, thus halting the infection at an early stage.
The following diagram illustrates the proposed mechanism of action:
In Vitro Efficacy
The antiviral activity of agent 43 has been evaluated against various influenza A virus strains in cell culture. The quantitative data from these studies are summarized below.
Table 1: In Vitro Antiviral Activity of this compound (Compound 16)
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| A/Puerto Rico/8/1934 (H1N1) | A549 | Virus Reduction Assay | 72 | [3] |
| A/Vietnam/1203/2004 (H5N1) | A549 | Virus Reduction Assay | 240 | [3] |
| Reporter IAV (H1N1) | - | Luciferase Assay | 72 ± 24 | |
| pdm2009 H1N1 (A/Brownsville/39H/2009) | - | - | 13 | |
| H1N1 PR8 (ATCC VR-1469 with V115M in HA2) | - | - | 3100 |
In Vivo Efficacy
Preclinical studies in a mouse model of influenza A virus infection have demonstrated the in vivo efficacy of this compound (referred to as ING-1466 in the study). The agent showed both prophylactic and therapeutic effects, significantly improving survival rates.
Table 2: In Vivo Efficacy of this compound (ING-1466) in Mice
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Reference |
| Placebo | - | 20 | |
| ING-1466 | 25 | 20 | |
| Oseltamivir Phosphate (OSP) | 5 | 10 | |
| Oseltamivir Phosphate (OSP) | 10 | 50 | |
| Oseltamivir Phosphate (OSP) | 20 | 90 | |
| ING-1466 + OSP | 25 + 5 | 90 | |
| ING-1466 + OSP | 25 + 10 | 100 |
These results highlight the strong synergistic effect when this compound is combined with oseltamivir phosphate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Virus Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of infectious influenza virus.
Protocol:
-
Cell Seeding: A549 cells are seeded into 96-well plates and allowed to form a confluent monolayer.
-
Infection: Cells are infected with the desired influenza A virus strain (e.g., A/Puerto Rico/8/1934 or A/Vietnam/1203/2004) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, serial dilutions of this compound are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours to allow for viral replication.
-
Supernatant Harvest: After the incubation period, the cell culture supernatant, containing progeny virions, is harvested.
-
Viral Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay on a fresh monolayer of cells (e.g., MDCK cells).
-
Data Analysis: The concentration of the compound that reduces the viral titer by 50% (EC50) is calculated by fitting the data to a dose-response curve using software like GraphPad Prism.
Luciferase-Based Reporter Assay
This high-throughput screening assay utilizes a recombinant influenza virus expressing a reporter gene (e.g., luciferase) to indirectly measure viral entry and replication.
Protocol:
-
Cell Seeding: Target cells (e.g., A549) are seeded in 384-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Infection: A recombinant influenza A virus engineered to express a luciferase reporter gene is added to the cells.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including the expressed luciferase.
-
Luciferase Measurement: A luciferase substrate is added, and the resulting luminescence is measured using a plate reader. The light output is proportional to the level of viral replication.
-
Data Analysis: The EC50 value is determined by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.
In Vivo Mouse Model of Influenza Infection
This protocol evaluates the prophylactic and therapeutic efficacy of an antiviral compound in a living organism.
Protocol:
-
Animal Model: Female BALB/c mice are typically used.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/1934).
-
Treatment Regimen:
-
Prophylactic: The compound is administered (e.g., by oral gavage) at a specified time before the virus challenge.
-
Therapeutic: The compound is administered at various time points after the virus challenge (e.g., 6, 24, 48 hours post-infection).
-
Combination: The compound is administered in combination with another antiviral agent, such as oseltamivir.
-
-
Monitoring: The mice are monitored daily for a period of 14 to 21 days for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy), and mortality.
-
Endpoint Analysis: The primary endpoints are the survival rate and the mean day of death. Statistical analysis is performed to compare the treated groups with the placebo control group.
Signaling Pathways in Influenza Virus Entry
While specific studies on the direct effect of this compound on host cell signaling pathways are not yet published, it is important to understand the general pathways that influenza virus manipulates during entry. By inhibiting the initial entry step, this compound likely prevents the downstream activation of these pathways by the virus.
Several key cellular signaling pathways are known to be hijacked by influenza A virus during its life cycle, including entry:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is often activated by influenza virus to promote viral entry and replication.
-
Mitogen-activated protein kinase (MAPK) Pathway: Components of the MAPK pathway, such as ERK, JNK, and p38, are modulated by the virus to facilitate its replication.
-
Protein Kinase C (PKC) Pathway: PKC signaling is also implicated in the early stages of influenza virus infection.
The following diagram provides a simplified overview of these pathways in the context of influenza virus entry.
Conclusion
This compound (compound 16) represents a promising new class of influenza A virus inhibitors with a distinct mechanism of action targeting viral entry. Its potent in vitro activity, demonstrated in vivo efficacy, and synergistic effects with existing drugs make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols provided in this whitepaper should facilitate further research and evaluation of this and similar compounds. The focus on a novel viral target, the hemagglutinin protein, provides a much-needed strategy to combat the continuous threat of influenza virus resistance.
References
- 1. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Research and Development of Antiviral Agent 43
An In-Depth Review of a Novel Influenza A Virus Entry Inhibitor
This technical guide provides a comprehensive overview of the research and development history of Antiviral Agent 43, a potent and orally active inhibitor of influenza A virus entry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the agent's discovery, mechanism of action, preclinical evaluation, and key experimental methodologies.
Introduction and Development History
This compound, also designated as compound 16, emerged from a focused drug discovery program aimed at identifying novel therapeutic agents against influenza A viruses. The development history can be traced through a systematic process of high-throughput screening, lead identification, and chemical optimization.
The initial discovery stemmed from a high-throughput screening of a 19,200-compound chemical library to identify inhibitors of influenza A virus entry.[1][2] This screen utilized a pseudovirus-based reporter assay and identified a 4-aminopiperidine scaffold as a promising starting point. One of the primary hits from this campaign was 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide (compound 1), which demonstrated an EC50 value of 3.04 μM against an H5N1 pseudovirus.[2]
Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and drug-like properties of this initial hit. This led to the synthesis of a series of acylated 4-aminopiperidines, culminating in the identification of this compound (compound 16) as the lead candidate.[2] This optimized compound exhibited significantly improved potency, with an EC50 of 72 nM against the H1N1 influenza A virus strain.[2] Further preclinical development, under the designation ING-1466, has demonstrated its efficacy in in vivo models and its synergistic activity with the neuraminidase inhibitor oseltamivir.
Mechanism of Action
This compound functions as a viral entry inhibitor, specifically targeting the influenza virus hemagglutinin (HA) protein. HA is a critical surface glycoprotein that mediates the initial attachment of the virus to host cell receptors (sialic acids) and subsequent fusion of the viral and endosomal membranes, a crucial step for the release of the viral genome into the cytoplasm.
Docking studies suggest that this compound binds to a pocket within the HA stem region. This binding is thought to stabilize the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome. By blocking this step, the viral life cycle is arrested before the initiation of replication.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its precursors.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain | Assay Type | EC50 | Reference |
| Compound 1 | H5N1 (pseudovirus) | Pseudovirus Reporter | 3.04 µM | |
| This compound (Compound 16) | PR8-H1N1 | Pseudovirus Reporter | 72 nM | |
| This compound (Compound 16) | VH04-H5N1 | Pseudovirus Reporter | 240 nM | MedChemExpress |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | CC50 | Reference |
| This compound (Compound 16) | MDCK | Not specified | > 100 µM |
Table 3: In Vivo Efficacy (as ING-1466)
| Treatment Group | Administration Route | Dose | Outcome | Reference |
| ING-1466 | Intraperitoneal | 25 mg/kg/day | Significant reduction in viral luciferase signal | |
| ING-1466 | Intraperitoneal | 50 mg/kg/day | Significant reduction in viral luciferase signal | |
| ING-1466 + Oseltamivir | Oral | Not specified | Enhanced therapeutic effect (synergy) | |
| ING-1466 + Baloxavir | Oral | Not specified | Enhanced therapeutic effect (synergy) |
Key Experimental Protocols
Pseudovirus-Based Reporter Assay for EC50 Determination
This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (e.g., luciferase) delivered by pseudotyped viral particles.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture medium.
-
Infection: Infect the MDCK cells with a reporter virus (e.g., PR8-PB2-Gluc, carrying a Gaussia luciferase gene) at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of the test compound.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Measure the luciferase activity in the cell culture supernatants using a commercially available luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.
Infectious Virus Replication Inhibition Assay (Plaque Assay)
This assay determines the effect of the compound on the production of infectious viral particles.
Methodology:
-
Cell Seeding: Seed A549 cells in multi-well plates and grow to confluency.
-
Infection and Treatment: Infect the A549 cells with influenza A virus (e.g., H1N1 A/Puerto Rico/8/1934 or H5N1 A/Vietnam/1203/2004) at an MOI of 0.01 in the presence or absence of the test compound at a fixed concentration (e.g., 1 µM).
-
Incubation: Incubate the infected cells for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatants containing progeny virions.
-
Plaque Assay: Determine the viral titer in the supernatants by performing a standard plaque assay on MDCK cells. This involves infecting MDCK cell monolayers with serial dilutions of the supernatant and overlaying with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.
-
Visualization and Counting: After a suitable incubation period, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques (zones of cell death).
-
Data Analysis: Calculate the plaque-forming units per milliliter (PFU/mL) for each treatment condition and compare to the DMSO control to determine the reduction in viral titer.
Cytotoxicity Assay (CC50 Determination)
This assay measures the concentration of the compound that causes a 50% reduction in cell viability.
Methodology:
-
Cell Seeding: Seed MDCK cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours.
-
Viability Assessment: Assess cell viability using a standard method, such as the MTT or MTS assay. This involves adding the respective reagent to the wells and incubating for a specified period to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in Mice
These studies evaluate the protective and therapeutic effects of the antiviral agent in a mouse model of influenza infection.
Methodology:
-
Animal Model: Use BALB/c mice.
-
Virus Strain: Utilize a reporter influenza H1N1 PR8 virus carrying a luciferase gene (e.g., PR8-NS1-Gluc) for in vivo imaging of viral load.
-
Infection: Intranasally infect mice with a specified dose of the virus (e.g., 1000 TCID50).
-
Treatment Regimen:
-
Preventive: Administer the compound (e.g., ING-1466 at 25 or 50 mg/kg/day) via intraperitoneal injection or oral gavage at a set time before infection (e.g., 2 hours prior).
-
Therapeutic: Initiate treatment at various time points post-infection (e.g., 6 or 24 hours) to assess its ability to control an established infection.
-
-
Monitoring: Monitor the mice for signs of illness, weight loss, and survival over a period of time.
-
Viral Load Determination: At specified time points (e.g., days 2 and 4 post-infection), measure the viral load in the lungs by quantifying the luciferase signal using an ex vivo imaging system.
-
Data Analysis: Compare the survival rates, weight loss, and lung viral loads between the treated and vehicle control groups to determine the in vivo efficacy of the compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed Mechanism of Action of this compound.
Experimental Workflow
Caption: General Workflow for Preclinical Evaluation.
References
A Technical Guide to Broad-Spectrum Antiviral Agents: Remdesivir, Favipiravir, and Ribavirin
Introduction
The emergence of novel and re-emerging viral pathogens presents a continuous and significant threat to global public health. The traditional "one-bug-one-drug" approach to antiviral development is often too slow to respond effectively to sudden outbreaks. This has spurred extensive research into broad-spectrum antiviral agents (BSAs), which are compounds effective against a wide range of viruses. This technical guide provides an in-depth overview of three prominent BSAs: Remdesivir, Favipiravir, and Ribavirin. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.
Quantitative Antiviral Activity
The in vitro efficacy of antiviral compounds is typically quantified by several key parameters: the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication; the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability; and the 50% inhibitory concentration (IC50), the concentration that inhibits a specific biological or biochemical function by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window.
Table 1: Antiviral Activity of Remdesivir
| Virus Family | Virus (Strain) | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77[1] | >10 | >13 |
| SARS-CoV-2 | Calu-3 | 0.23[2] | >10 | >43 | |
| SARS-CoV | HAE | 0.069 (IC50)[1] | >10 | >145 | |
| MERS-CoV | Calu-3 2B4 | 0.025 (IC50)[3] | >10 | >400 | |
| HCoV-OC43 | Huh-7 | 0.067[4] | 18.9 | 282 | |
| HCoV-229E | H1 HeLa | 0.093 | >50 | >538 | |
| Murine Hepatitis Virus (MHV) | DBT | 0.03 | 39 | >1000 | |
| Filoviridae | Ebola Virus (EBOV) (Kikwit) | HeLa | 0.14 | >20 | >142 |
| Marburg Virus (MARV) | HeLa | 0.06 | >20 | >333 | |
| Paramyxoviridae | Nipah Virus (NiV) | - | 0.086 (EC90) | - | - |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | 0.069 | - | - |
| Arenaviridae | Lassa Virus | HeLa | 1.48 | - | - |
| Junin Virus | HeLa | 0.47 | - | - |
Note: EC50, IC50, and CC50 values can vary depending on the cell line, viral strain, and experimental assay used.
Table 2: Antiviral Activity of Favipiravir
| Virus Family | Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.04 - 0.94 | >6365 | >6771 |
| Influenza B | MDCK | 0.09 - 0.25 | >6365 | >25460 | |
| Influenza C | MDCK | 0.09 | >6365 | >70722 | |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.5 |
| HCoV-NL63 | Caco-2 | 0.6203 | >1000 | >1612 | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 32 | >6365 | >199 |
| Arenaviridae | Lassa Virus | Vero | 41 | >6365 | >155 |
| Flaviviridae | Yellow Fever Virus | Vero | 6.4 | 877 | 137 |
| West Nile Virus | Vero | 25 | >6365 | >255 | |
| Picornaviridae | Enterovirus 71 | - | 100-300 | - | - |
Note: Favipiravir's efficacy can be highly dependent on the specific virus and cell line used in the assay.
Table 3: Antiviral Activity of Ribavirin
| Virus Family | Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV | Caco-2 | 30 - 44 | >410 | >9.3 |
| Bunyaviridae | SFTSV | Vero | 15.1 - 35.7 | >128 | >3.6 |
| Flaviviridae | Dengue Virus (type 2) | Vero | - | - | - |
| Yellow Fever Virus (17D) | Vero | 50.4 | >820 | >16 | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | 15.3 | >410 | >26 |
| Human Parainfluenza Virus 3 (hPIV3) | Vero | 38.5 | >820 | >21 | |
| Hepadnaviridae | Hepatitis E Virus (HEV) | Huh7 | 3 | - | - |
Note: Ribavirin often exhibits modest in vitro activity as a monotherapy but can be highly synergistic when used in combination with other agents like interferon.
Mechanisms of Action
The broad-spectrum nature of these antivirals stems from their ability to target conserved viral processes, primarily the replication of the viral genome by RNA-dependent RNA polymerase (RdRp).
Remdesivir: RNA Chain Termination
Remdesivir is a prodrug of an adenosine nucleotide analog. Inside the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP). RDV-TP mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of RDV-TP into the growing RNA chain leads to delayed chain termination, effectively halting viral replication. This is due to a steric hindrance caused by the structure of remdesivir, which disrupts the translocation of the RdRp along the RNA template.
Caption: Mechanism of action for Remdesivir.
Favipiravir: Lethal Mutagenesis and Chain Termination
Favipiravir is a prodrug that is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within the cell. Favipiravir-RTP acts as a purine analog and is recognized by the viral RdRp. Its mechanism of action is primarily attributed to lethal mutagenesis. The incorporation of favipiravir-RTP into the viral RNA genome introduces mutations at a high frequency, leading to the production of non-viable virions. Some studies also suggest that it can act as a chain terminator, preventing the elongation of the viral RNA strand.
Caption: Mechanism of action for Favipiravir.
Ribavirin: Multiple Mechanisms of Action
Ribavirin is a guanosine analog with a complex and multifaceted mechanism of action that is not fully elucidated and may be virus-specific. Its proposed mechanisms include:
-
Inhibition of inosine monophosphate dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.
-
Direct inhibition of viral RdRp: Ribavirin triphosphate can directly inhibit the viral polymerase.
-
Lethal mutagenesis: Similar to favipiravir, the incorporation of ribavirin into the viral genome can induce mutations.
-
Immunomodulation: Ribavirin can shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections.
Caption: Multiple mechanisms of action for Ribavirin.
Experimental Protocols
Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of candidate compounds.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero E6, MDCK)
-
Complete growth medium
-
Virus stock of known titer
-
Test compound (e.g., Remdesivir)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Prepare serial dilutions of the test compound in the overlay medium.
-
Overlay: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
Caption: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (MTT/MTS Method)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a compound.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cell line
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no compound" control.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Addition of MTT/MTS Reagent:
-
MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
MTS: Add the MTS reagent (often in combination with an electron coupling reagent like PES) to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "no compound" control.
-
Determine the CC50 value by plotting cell viability against the compound concentration and using non-linear regression analysis.
-
Caption: Workflow for a Cytotoxicity Assay.
Remdesivir, Favipiravir, and Ribavirin represent key advancements in the development of broad-spectrum antiviral therapies. Their ability to target the conserved machinery of viral replication makes them valuable tools against a range of RNA viruses. Understanding their quantitative efficacy, mechanisms of action, and the experimental methods for their evaluation is crucial for the continued development of novel and improved antiviral strategies to combat current and future viral threats. This guide provides a foundational resource for researchers in the field, consolidating essential technical information to support ongoing research and development efforts.
References
- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antiviral Agent 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral Agent 43 is a novel small molecule inhibitor targeting viral replication in a broad range of RNA viruses. These application notes provide a comprehensive guide to the in vitro evaluation of this compound using a cell culture-based assay. The protocols detailed below describe the necessary procedures to determine the agent's efficacy and cytotoxicity, key parameters in the preclinical assessment of antiviral compounds. The primary assays covered are the Plaque Reduction Assay to measure antiviral activity (EC50) and a cell viability assay to determine the cytotoxic concentration (CC50).
Mechanism of Action
This compound is a nucleotide analog that selectively targets the viral RNA-dependent RNA polymerase (RdRp).[1][2] Upon uptake into the host cell, the agent is metabolized into its active triphosphate form. This active form competes with natural nucleotides for incorporation into the nascent viral RNA strand during replication.[1] Once incorporated, this compound acts as a chain terminator, prematurely halting RNA synthesis and preventing the production of new viral genomes.[1] This targeted mechanism is designed to have minimal interaction with host cell polymerases, thereby reducing potential cytotoxicity.
Data Presentation
The efficacy and cytotoxicity of this compound are summarized in the tables below. These values are derived from the experimental protocols detailed in this document.
Table 1: Antiviral Efficacy of Agent 43
| Virus Target | Cell Line | EC50 (µM) |
|---|---|---|
| Human Coronavirus 229E | Huh-7 | 0.85 |
| Influenza A (H1N1) | MDCK | 1.2 |
| Respiratory Syncytial Virus | A549 | 2.5 |
Table 2: Cytotoxicity Profile of Agent 43
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|
| Huh-7 | > 100 | > 117.6 |
| MDCK | > 100 | > 83.3 |
| A549 | > 100 | > 40.0 |
Experimental Protocols
General Cell and Virus Culture
-
Cell Lines: Vero E6, Huh-7, MDCK, or A549 cells are suitable for these assays and should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Propagation: Viral stocks (e.g., Human Coronavirus 229E) are prepared by infecting susceptible cells at a low multiplicity of infection (MOI) of 0.01. The supernatant is harvested when significant cytopathic effect (CPE) is observed, clarified by centrifugation, and stored at -80°C. Viral titers are determined by plaque assay.
Plaque Reduction Assay Protocol
This assay is the gold standard for determining the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).[3]
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free DMEM.
-
Virus-Compound Incubation: Mix the diluted compound with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose in DMEM with 2% FBS).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The EC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay (CC50) Protocol
This assay determines the concentration of this compound that reduces the viability of uninfected cells by 50% (CC50). A common method is the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis.
Troubleshooting
-
No Plaques: Ensure the virus stock has a sufficient titer and the cells are healthy and susceptible to infection.
-
High Variability: Ensure accurate pipetting, consistent cell seeding, and proper mixing of reagents.
-
High Cytotoxicity: If the CC50 is low, consider a different formulation of the compound or test in less sensitive cell lines.
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound. The plaque reduction and cytotoxicity assays are essential for determining the agent's therapeutic potential by quantifying its antiviral efficacy and safety profile. Adherence to these detailed methodologies will ensure reproducible and reliable data for advancing the development of this promising antiviral candidate.
References
How to use "Antiviral agent 43" in a laboratory setting
Application Notes and Protocols for Antiviral Agent 43
For Research Use Only.
Introduction
This compound is a potent and orally active inhibitor of influenza A viruses.[1] It has demonstrated efficacy in inhibiting the replication of various influenza A strains, including VH04-H5N1 and PR8-H1N1, by functioning as a viral entry inhibitor.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy, cytotoxicity, and mechanism of action of this compound in a laboratory setting.
Mechanism of Action
This compound targets the initial stages of the viral life cycle, specifically interfering with the ability of the influenza virus to enter the host cell.[1][2] While the precise molecular interaction is a subject of ongoing research, it is hypothesized that the agent binds to viral surface glycoproteins or host cell receptors, thereby preventing the conformational changes necessary for membrane fusion and subsequent viral entry.
Figure 1: Hypothesized mechanism of action for this compound.
Data Presentation
In Vitro Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various strains of Influenza A virus in different cell lines. The 50% effective concentration (EC50) is the concentration of the agent required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.[3]
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | A/Puerto Rico/8/1934 (H1N1) | 72 | >100 | >1388 |
| A549 | A/Vietnam/1203/2004 (H5N1) | 240 | >100 | >416 |
| MDCK | A/Udorn/307/1972 (H3N2) | 150 | >100 | >667 |
Note: EC50 and CC50 values can vary depending on the specific experimental conditions, including the multiplicity of infection (MOI), incubation time, and the specific assay used.
Experimental Protocols
A comprehensive evaluation of this compound's properties involves a series of in vitro assays. It is recommended to run a cytotoxicity assay in parallel with any antiviral screening to determine the compound's effect on the host cells.
Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., A549 or MDCK cells)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the wells in triplicate. Include a "cells only" control (with medium) and a "medium only" blank.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Influenza A virus stock of known titer
-
This compound
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Prepare serial dilutions of the virus stock in infection medium.
-
Infect the cells with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
During incubation, prepare serial dilutions of this compound in the agarose overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose medium containing the different concentrations of this compound. Include a "virus only" (no drug) control.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 is the concentration of the agent that reduces the number of plaques by 50% compared to the "virus only" control.
Protocol 3: Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle at which the compound exerts its antiviral effect.
Materials:
-
Confluent host cell monolayers in 24-well plates
-
Influenza A virus stock
-
This compound at a concentration of 5-10 times its EC50
-
Infection medium
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
The experiment is divided into three main treatment groups:
-
Pre-treatment: Treat cells with this compound for 2 hours before infection. Remove the compound, wash the cells, and then infect with the virus.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus for 1 hour. After infection, remove the virus inoculum, wash the cells, and then add this compound at different time points (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
Include an untreated, infected control group.
-
After 24-48 hours of incubation, collect the culture supernatants.
-
Quantify the virus yield in the supernatants using a virus yield assay, such as a TCID50 assay or qRT-PCR for viral RNA.
-
By comparing the reduction in virus yield across the different treatment times, the specific stage of viral replication inhibited by this compound can be determined. A strong effect in the pre-treatment and co-treatment groups would be consistent with a viral entry inhibitor.
Figure 3: Logical relationship for calculating the Selectivity Index.
References
Application Notes and Protocols for Antiviral Agent 43 (Compound 16) in In Vitro Influenza A Virus Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Antiviral agent 43, also identified as compound 16, a potent and orally active inhibitor of influenza A virus entry. The following protocols are based on established methodologies for evaluating antiviral compounds and specific data reported for this compound.
Overview of this compound
This compound is a novel compound belonging to the 4-aminopiperidine class of influenza A virus entry inhibitors. It demonstrates significant potency against various influenza A strains, including H1N1 and H5N1 subtypes. Its mechanism of action involves targeting the viral hemagglutinin (HA) protein, thereby preventing the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle. Notably, this compound has shown synergistic antiviral activity when used in combination with the neuraminidase inhibitor oseltamivir[1][2][3].
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated against several influenza A strains. The key quantitative data are summarized in the table below. The Selectivity Index (SI), a ratio of cytotoxicity to antiviral activity (CC50/EC50), is a crucial indicator of the compound's therapeutic window. A higher SI value suggests greater selectivity for viral targets over host cells.
| Parameter | Influenza A Strain | Cell Line | Value | Reference |
| EC50 | PR8-H1N1 | MDCK | 72 nM | [4][5] |
| EC50 | VH04-H5N1 | MDCK | 240 nM | |
| CC50 | Not Specified | MDCK | >100 µM | |
| SI | PR8-H1N1 | MDCK | >1388 | Calculated |
| SI | VH04-H5N1 | MDCK | >416 | Calculated |
EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50 / EC50
Experimental Protocols
Cytotoxicity Assay
This protocol determines the concentration range at which this compound is toxic to the host cells used in the antiviral assays. Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for influenza virus research.
Materials:
-
This compound
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.
-
Viability Assessment: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Viral Yield Reduction Assay
This assay quantifies the inhibition of infectious virus particle production in the presence of this compound.
Materials:
-
This compound
-
Influenza A virus stock (e.g., PR8-H1N1 or VH04-H5N1)
-
MDCK cells
-
DMEM with 1% BSA and TPCK-trypsin (2 µg/mL)
-
96-well cell culture plates
-
Hemagglutination (HA) assay reagents or TCID50 assay components
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay protocol and incubate for 24 hours.
-
Infection and Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 100 µL of DMEM containing 1% BSA, TPCK-trypsin, and serial dilutions of this compound to the infected cells. Include a virus-only control (no compound).
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.
-
Quantification of Viral Yield: Determine the viral titer in the supernatants using either a Hemagglutination (HA) assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
Mechanism of Action: Influenza Virus Entry Inhibition
This compound acts as an entry inhibitor, specifically targeting the hemagglutinin (HA) glycoprotein of influenza A virus. The proposed mechanism involves the following steps:
-
Viral Attachment: The influenza virus binds to sialic acid receptors on the surface of the host cell via its HA protein.
-
Endocytosis: The virus is internalized into an endosome.
-
pH-Dependent Conformational Change: The acidic environment of the late endosome triggers a conformational change in the HA protein, exposing its fusion peptide.
-
Membrane Fusion: The fusion peptide inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
This compound is believed to bind to the stalk region of the HA protein, stabilizing it and preventing the low pH-induced conformational change necessary for membrane fusion.
Visualizations
Signaling Pathway: Influenza Virus Entry and Inhibition by this compound
Caption: Influenza virus entry and the inhibitory mechanism of this compound.
Experimental Workflow: In Vitro Antiviral Assay
Caption: General workflow for in vitro antiviral activity assessment.
References
- 1. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Influenza Virus Entry [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane fusion mediated by the influenza virus hemagglutinin requires the concerted action of at least three hemagglutinin trimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Agent 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 43, also referred to as compound 16, is a potent, orally active inhibitor of influenza A virus entry.[1][2][3] Belonging to a class of 4-aminopiperidine derivatives, this small molecule targets the viral hemagglutinin (HA) protein, a critical component for the virus's entry into host cells.[1][4] By inhibiting the HA-mediated fusion of the viral and endosomal membranes, this compound effectively halts the viral replication cycle at an early stage. This document provides detailed protocols for the preparation and experimental use of this compound in a research setting.
Physicochemical and Potency Data
A summary of the essential properties and in vitro efficacy of this compound is provided below. This data is crucial for the accurate preparation of stock solutions and the design of antiviral assays.
| Property | Value | Reference |
| Compound Name | This compound (compound 16) | |
| CAS Number | 2739990-96-4 | |
| Molecular Formula | C₁₇H₂₂ClF₃N₂O | |
| Molecular Weight | 362.82 g/mol | |
| Mechanism of Action | Influenza A virus entry inhibitor; targets hemagglutinin (HA) | |
| EC₅₀ (PR8-H1N1) | 72 nM | |
| EC₅₀ (VH04-H5N1) | 240 nM | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage (Powder) | Store at -20°C, protected from light | |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C; avoid repeated freeze-thaw cycles |
Solution Preparation Guide
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Recommended Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass:
-
Use the formula: Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )
-
To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 0.001 L × 362.82 g/mol = 3.6282 mg
-
-
Weigh the compound:
-
In a sterile microcentrifuge tube, accurately weigh out approximately 3.63 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolve the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution, but the temperature sensitivity of the compound should be considered.
-
-
Aliquot and store:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions:
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: It is recommended to perform initial serial dilutions of the high-concentration DMSO stock solution in DMSO before making the final dilution in the aqueous-based cell culture medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Add the diluted DMSO stock to the cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay (CC₅₀ Determination)
It is essential to determine the 50% cytotoxic concentration (CC₅₀) of this compound on the host cells used for antiviral assays. This ensures that the observed antiviral effect is not a result of cell death. The MTS assay is a colorimetric method for assessing cell viability.
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) or A549 cells)
-
Complete cell culture medium
-
This compound working solutions
-
MTS reagent
-
Plate reader (490-500 nm absorbance)
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Addition: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a cell-free control (medium only).
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50% and can be determined using a dose-response curve fitting software (e.g., GraphPad Prism).
Plaque Reduction Assay (EC₅₀ Determination)
This assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.
Materials:
-
12-well cell culture plates
-
MDCK cells
-
Influenza A virus stock
-
This compound working solutions
-
Infection medium (e.g., serum-free MEM with TPCK-trypsin)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Fixing solution (e.g., 4% formalin)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound in infection medium. Mix each dilution with an equal volume of influenza virus (at a concentration that will produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.
-
Infection: Wash the MDCK cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and add 1.5 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed.
-
Fixation and Staining: Fix the cells with 4% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Pseudovirus Neutralization Assay (EC₅₀ Determination)
This assay is a safer alternative to using live infectious virus, particularly for high-throughput screening. It utilizes replication-defective viral particles pseudotyped with influenza HA.
Materials:
-
96-well white plates
-
HEK293T cells
-
Influenza HA-pseudotyped lentiviral or retroviral vectors (expressing a reporter like luciferase)
-
This compound working solutions
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Compound and Pseudovirus Incubation: In a 96-well plate, mix serial dilutions of this compound with a standardized amount of influenza pseudovirus. Incubate for 1 hour at 37°C.
-
Cell Addition: Add HEK293T cells (e.g., 1 x 10⁴ cells per well) to the compound-pseudovirus mixture.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Add luciferase assay reagent to each well and measure the relative light units (RLU) using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration relative to the virus control. The EC₅₀ is the concentration of the compound that reduces luciferase activity by 50%.
Mechanism of Action and Signaling Pathway
This compound inhibits the entry of influenza A virus into the host cell by targeting the hemagglutinin (HA) protein. The proposed mechanism involves the inhibition of the low pH-induced conformational change of HA within the endosome, which is necessary for the fusion of the viral and endosomal membranes.
Caption: Influenza A virus entry pathway and the inhibitory action of this compound.
The diagram above illustrates the key steps of influenza A virus entry into a host cell. This compound is believed to interfere with step 4, the low pH-triggered conformational change of hemagglutinin, thereby preventing membrane fusion and the subsequent release of viral genetic material into the cytoplasm.
Experimental Workflow
A logical workflow for the in vitro evaluation of this compound is essential for a comprehensive assessment of its potential.
Caption: Recommended experimental workflow for the in vitro characterization of this compound.
This workflow begins with the proper preparation of the compound, followed by parallel assessments of its cytotoxicity and antiviral efficacy. The resulting data are then used to calculate the selectivity index, a key parameter in determining the therapeutic potential of an antiviral candidate. A high selectivity index indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Hemagglutinin-Mediated Membrane Fusion: A Biophysical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane fusion mediated by the influenza virus hemagglutinin requires the concerted action of at least three hemagglutinin trimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Remdesivir for Coronaviridae Research
Introduction
Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has shown significant activity against a range of viruses, including the Coronaviridae family.[1] It is a phosphoramidate prodrug of a nucleoside analog designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral genome replication.[1] Originally developed for Hepatitis C and later tested against Ebola virus, its efficacy against coronaviruses like SARS-CoV and MERS-CoV led to its investigation and eventual authorization for treating COVID-19, the disease caused by SARS-CoV-2.[2] These notes provide detailed data and protocols for researchers studying the in vitro effects of Remdesivir on coronaviruses.
Mechanism of Action
Remdesivir is a prodrug that enters host cells and is metabolized into its active form, an adenosine triphosphate analog (GS-443902 triphosphate). This active metabolite acts as a direct-acting antiviral. It competes with the natural adenosine triphosphate (ATP) for incorporation into nascent viral RNA strands by the viral RdRp enzyme. Once incorporated, it leads to delayed chain termination, effectively halting the replication of the viral genome. This mechanism gives Remdesivir potent inhibitory effects on viral replication.
Data Presentation
The antiviral activity of Remdesivir is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the drug that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The ratio of CC50 to EC50 yields the selectivity index (SI), a measure of the drug's therapeutic window.
Table 1: In Vitro Efficacy and Cytotoxicity of Remdesivir against SARS-CoV-2
| Cell Line | Virus Strain | Assay Method | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| Vero E6 | SARS-CoV-2 | Plaque Reduction | 0.01 | >10 | >1000 | |
| Vero E6 | SARS-CoV-2 | TCID50 | 0.1 | >10 | >100 |
| Vero E6 | SARS-CoV-2 | qRT-PCR | <1 | >10 | >10 | |
Table 2: Summary of Clinical Efficacy Data for Remdesivir in COVID-19 Patients
| Study Type | Patient Population | Key Finding | Outcome | Reference |
|---|---|---|---|---|
| Randomized Controlled Trial | Hospitalized adults with COVID-19 | Accelerated viral clearance by 42% compared to control. | Positive | |
| Randomized Controlled Trial | Hospitalized adults with COVID-19 | Significantly shorter time to recovery (10 days vs. 15 days for placebo). | Positive | |
| Randomized Controlled Trial | Hospitalized adults with COVID-19 | Significantly lower median duration of hospital stay (10 days vs. 16 days). | Positive |
| Systematic Review & Meta-analysis | Hospitalized adults | Significantly increased survival across all disease severity levels. | Positive | |
Experimental Protocols
Detailed methodologies for assessing the antiviral efficacy of Remdesivir against Coronaviridae in vitro are provided below. Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection.
Protocol 1: In Vitro Antiviral Activity by Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Remdesivir stock solution
-
Agarose or Avicel RC-591
-
Formalin (10%)
-
Crystal Violet staining solution (0.1%)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Culture: Incubate the plates at 37°C with 5% CO2.
-
Virus Infection: Once cells are confluent, remove the culture medium. Infect the cell monolayer with 100 plaque-forming units (PFU) of SARS-CoV-2 per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment Application: Prepare 2-fold or 10-fold serial dilutions of Remdesivir in an overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel or 0.6% agarose).
-
Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of the Remdesivir-containing overlay medium to each well. Also include a "virus control" (no drug) and "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours, or until plaques are visible in the virus control wells.
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Remove the formalin and stain the cells with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Remdesivir concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using non-linear regression analysis.
-
Protocol 2: Quantification of Viral RNA by Real-Time RT-PCR (qRT-PCR)
This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication. It is often used to assess the effect of an antiviral agent on viral load in cell culture supernatants.
Materials:
-
Supernatant from infected and treated cell cultures (from Protocol 1 or a similar assay)
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR master mix
-
Primers and probes specific to a conserved region of the coronavirus genome (e.g., N, M, or RdRP genes).
-
RT-qPCR instrument
-
Nuclease-free water
-
In vitro transcribed RNA standards for absolute quantification
Procedure:
-
Sample Collection: Collect the supernatant from virus-infected cells that have been treated with various concentrations of Remdesivir at a specific time point (e.g., 48 or 72 hours post-infection).
-
RNA Extraction: Extract viral RNA from 100-200 µL of cell culture supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
RT-qPCR Reaction Setup:
-
Prepare a reaction mixture containing the one-step RT-qPCR master mix, specific forward and reverse primers, and the probe.
-
In a 96-well PCR plate, add a specific volume of the extracted RNA to the reaction mixture.
-
Include a no-template control (NTC) using nuclease-free water instead of RNA.
-
Include a standard curve using serial dilutions of in vitro transcribed RNA with known copy numbers for absolute quantification.
-
-
Thermocycling: Perform the RT-qPCR on a real-time PCR system with the following typical stages:
-
Reverse Transcription: e.g., 50°C for 10-15 minutes.
-
Taq Polymerase Activation: e.g., 95°C for 2-5 minutes.
-
PCR Amplification (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis:
-
The instrument's software will generate amplification plots and calculate the quantification cycle (Cq) or threshold cycle (Ct) value for each sample.
-
Generate a standard curve by plotting the Cq values of the standards against the logarithm of their known copy numbers.
-
Use the standard curve to determine the viral RNA copy number in each sample.
-
Calculate the percent reduction in viral RNA copies for each Remdesivir concentration compared to the untreated virus control.
-
Determine the EC50 value based on the reduction in viral RNA.
-
References
Application Notes and Protocols: Synergistic Antiviral Activity of Antiviral Agent 43 (AVA-43) in Combination with Acyclovir Against Herpes Simplex Virus 1 (HSV-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herpes Simplex Virus 1 (HSV-1) infections are a significant global health concern. While Acyclovir (ACV), a nucleoside analogue that targets the viral DNA polymerase, has been a cornerstone of treatment, the emergence of resistant strains necessitates the development of new therapeutic strategies.[1] One promising approach is combination therapy, which can enhance efficacy, reduce the required dosage of individual drugs, and limit the development of resistance.[1]
This document provides detailed application notes and protocols for evaluating the synergistic antiviral activity of a novel investigational compound, Antiviral Agent 43 (AVA-43), in combination with Acyclovir. AVA-43 is a potent and selective non-nucleoside inhibitor of the HSV-1 helicase-primase complex, an essential enzyme for viral DNA replication.[2][3] By targeting two distinct and critical viral enzymes, the combination of AVA-43 and Acyclovir is hypothesized to exhibit strong synergistic effects.[1]
Mechanism of Action
-
This compound (AVA-43): AVA-43 is a helicase-primase inhibitor (HPI). The helicase-primase complex, composed of UL5, UL8, and UL52 proteins, is responsible for unwinding the viral DNA at the replication fork and synthesizing RNA primers for DNA synthesis. AVA-43 binds to the UL5 subunit, inhibiting its ATPase and helicase activities, thereby halting viral DNA replication.
-
Acyclovir (ACV): Acyclovir is a guanosine analogue that, upon phosphorylation by viral thymidine kinase, is converted to acyclovir triphosphate. This active form competitively inhibits the viral DNA polymerase and, when incorporated into the growing DNA strand, leads to chain termination.
The distinct mechanisms of action of AVA-43 and Acyclovir provide a strong rationale for their combined use to achieve a synergistic antiviral effect against HSV-1.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro antiviral activities of AVA-43 and Acyclovir, both individually and in combination, against a laboratory strain of HSV-1 (e.g., KOS strain) in Vero cells.
Table 1: Individual Antiviral Activity
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| AVA-43 | 0.05 | >100 | >2000 |
| Acyclovir | 1.2 | >200 | >167 |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) were determined by plaque reduction assay and a standard cytotoxicity assay (e.g., MTT assay), respectively.
Table 2: Synergistic Activity using Checkerboard Assay
| Combination | AVA-43 IC50 in Combination (µM) | Acyclovir IC50 in Combination (µM) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| AVA-43 + Acyclovir | 0.01 | 0.24 | 0.4 | Synergy |
*The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of AVA-43 + FIC of Acyclovir, where FIC of Drug = (IC50 of Drug in combination) / (IC50 of Drug alone). An FIC index of ≤ 0.5 indicates synergy.
Experimental Protocols
Plaque Reduction Assay for Determining IC50
This protocol is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Materials:
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Vero cells
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
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HSV-1 stock
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Antiviral agents (AVA-43, Acyclovir)
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Carboxymethylcellulose (CMC) overlay medium (DMEM with 2% FBS and 0.5% CMC)
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Crystal violet staining solution (0.5% crystal violet in 10% ethanol)
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Methanol
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6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.
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Prepare serial dilutions of AVA-43 and Acyclovir in DMEM.
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Aspirate the growth medium from the cell monolayers and infect with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
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Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells twice with phosphate-buffered saline (PBS).
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Add the CMC overlay medium containing the various concentrations of the antiviral agents (or no agent for the virus control wells) to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with ice-cold methanol for 20 minutes at -20°C.
-
Stain the cells with crystal violet solution for 10 minutes.
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Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
The IC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.
Checkerboard Assay for Synergy Analysis
This assay is used to evaluate the interaction between two antiviral agents.
Materials:
-
Same as for the Plaque Reduction Assay
-
96-well cell culture plates
Procedure:
-
Seed Vero cells in a 96-well plate and grow to confluency.
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Prepare serial dilutions of AVA-43 horizontally and Acyclovir vertically in the 96-well plate. This creates a matrix of combination concentrations.
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Include wells with serial dilutions of each drug alone to determine their individual IC50s under the same experimental conditions.
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Infect the cells with HSV-1 as described in the Plaque Reduction Assay protocol.
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After viral adsorption, remove the inoculum and add the medium containing the drug combinations to the corresponding wells.
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Incubate for 48-72 hours.
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Assess the viral cytopathic effect (CPE) or use a quantitative method like an MTS assay to determine cell viability in each well.
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The IC50 for each drug in the combination is determined for each row and column.
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Calculate the FIC index for each combination that results in a 50% reduction in CPE. The lowest FIC index is reported.
Visualizations
Caption: HSV-1 replication and points of inhibition by AVA-43 and Acyclovir.
Caption: Workflow for assessing antiviral synergy between AVA-43 and Acyclovir.
Caption: Rationale and expected outcomes of AVA-43 and Acyclovir combination therapy.
References
Application Notes and Protocols for Antiviral Agent 43 (ING-1466) in Influenza A Virus Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 43, also identified as compound 16 and now designated ING-1466, is a potent, orally bioavailable small-molecule inhibitor of influenza A virus entry.[1][2][3][4] This compound targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane.[1] By inhibiting HA-mediated fusion, ING-1466 effectively blocks the initial stage of the viral life cycle. Preclinical studies have demonstrated its efficacy against various influenza A strains, including H1N1 and H5N1, and have shown synergistic activity when used in combination with other approved antiviral drugs like oseltamivir and baloxavir marboxil. These application notes provide detailed protocols for the administration of this compound in a mouse model of influenza A virus infection, based on published preclinical data.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and in vivo study parameters for this compound (ING-1466).
Table 1: In Vitro Efficacy of this compound against Influenza A Viruses
| Virus Strain | Cell Line | Assay Type | EC₅₀ (nM) |
| H1N1 (A/Puerto Rico/8/1934) | MDCK | Reporter IAV-based luciferase assay | 72 ± 24 |
| H5N1 (recombinant) | A549 | Pseudovirus Entry Assay | 240 |
Table 2: In Vivo Efficacy Study Parameters for this compound (ING-1466) in a Mouse Model of Influenza A (H1N1) Infection
| Parameter | Prophylactic Treatment | Therapeutic Treatment |
| Animal Model | BALB/c mice | BALB/c mice |
| Virus Strain | Influenza A/PR/8/34 (H1N1) with reporter gene (PR8-NS1-Gluc/Fluc) | Influenza A/PR/8/34 (H1N1) with reporter gene (PR8-NS1-Gluc/Fluc) |
| Infection Dose | 1000 TCID₅₀ (intranasal) | 1000 TCID₅₀ (intranasal) |
| Drug Formulation | Not specified | Not specified |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) | Intraperitoneal (IP) or Oral (PO) |
| Dosage | 25 mg/kg/day and 50 mg/kg/day | 25 mg/kg/day and 50 mg/kg/day |
| Treatment Schedule | Initiated 2 hours prior to infection | Initiated 6 or 24 hours post-infection |
| Primary Endpoints | Viral load in lungs (luciferase activity), Survival rate | Viral load in lungs (luciferase activity), Survival rate |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in a Mouse Model of Influenza A (H1N1) Infection
This protocol is based on the methodology described for the in vivo evaluation of ING-1466.
1. Animal Model and Husbandry:
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Species: BALB/c mice, 6-8 weeks old.
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Acclimation: Acclimate mice for a minimum of 7 days prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
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All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Influenza Virus Strain and Infection:
-
Virus: Influenza A/Puerto Rico/8/34 (H1N1) strain, potentially engineered with a reporter gene such as Gaussia luciferase (Gluc) or Firefly luciferase (Fluc) for ease of viral load quantification.
-
Infection Procedure:
-
Anesthetize mice using a suitable anesthetic (e.g., ketamine/xylazine mixture or isoflurane).
-
Infect mice intranasally with a viral dose of 1000 TCID₅₀ in a volume of 50 µL of sterile phosphate-buffered saline (PBS).
-
Administer the viral inoculum to one nostril while holding the mouse in an upright position to ensure delivery to the lungs.
-
3. Drug Preparation and Administration:
-
Drug Substance: this compound (ING-1466).
-
Formulation: Prepare the appropriate formulation for intraperitoneal or oral administration. The vehicle used in the original studies was not specified, so a common vehicle such as a solution in PBS or a suspension in 0.5% methylcellulose may be considered.
-
Dosage Levels: Prepare solutions/suspensions to deliver doses of 25 mg/kg and 50 mg/kg of body weight.
-
Administration:
-
Prophylactic (Preventive) Treatment: Administer the prepared dose via intraperitoneal injection or oral gavage 2 hours before viral infection.
-
Therapeutic Treatment: Administer the prepared dose via intraperitoneal injection or oral gavage at 6 hours or 24 hours post-infection.
-
4. Monitoring and Sample Collection:
-
Daily Monitoring: Monitor mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy, for a period of 14 days post-infection.
-
Viral Load Assessment (using reporter virus):
-
At day 2 and day 4 post-infection, euthanize a subset of mice from each group.
-
Harvest the lungs for ex vivo imaging to quantify luciferase activity, which correlates with viral load.
-
-
Survival: Record the number of surviving animals in each group daily for 14 days to determine the survival rate.
Protocol 2: Plaque Reduction Assay for Viral Titer Determination
This is a general protocol for determining viral titers in lung homogenates, which can be adapted for studies with this compound.
1. Cell Culture:
-
Use Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza A virus infection.
-
Culture MDCK cells in a suitable growth medium (e.g., DMEM with 10% FBS) and maintain them in a 37°C, 5% CO₂ incubator.
2. Sample Preparation:
-
Homogenize harvested lung tissue in sterile PBS.
-
Clarify the homogenate by centrifugation to remove cellular debris.
-
Prepare ten-fold serial dilutions of the lung homogenate supernatant in infection medium (e.g., DMEM with TPCK-trypsin).
3. Plaque Assay:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Wash the cell monolayer with PBS and infect with 200 µL of the serially diluted lung homogenate.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with an agar or methylcellulose-containing medium.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).
Visualizations
Caption: Influenza A Virus Entry and Inhibition by this compound.
Caption: In Vivo Efficacy Evaluation Workflow.
References
- 1. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of avian influenza hemagglutinin in complex with a small molecule entry inhibitor | Life Science Alliance [life-science-alliance.org]
Troubleshooting & Optimization
"Antiviral agent 43" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antiviral Agent 43.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound shows poor solubility in aqueous buffers. Is this expected?
A1: Yes, poor aqueous solubility is a known characteristic of many antiviral compounds, including those classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This inherent property can pose challenges for in vitro assays and in vivo bioavailability.
Q2: What are the initial steps I can take to solubilize this compound for preliminary experiments?
A2: For initial laboratory-scale experiments, you can attempt to dissolve this compound by using co-solvents or adjusting the pH of your medium. However, it is crucial to first determine the compound's pKa to guide pH modification. For co-solvents, water-miscible organic solvents are often used.[2]
Q3: Can the solubility of this compound be improved for oral formulation development?
A3: Absolutely. Several formulation strategies can significantly enhance the solubility and oral bioavailability of poorly soluble drugs like this compound. These include particle size reduction, the use of solid dispersions, lipid-based formulations, and cyclodextrin complexation.[3][4]
Q4: What is a solid dispersion, and how can it help with the solubility of this compound?
A4: A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state.[1] This technique can increase the surface area of the drug, improve wettability, and sometimes convert the drug to a more soluble amorphous form, thereby enhancing the dissolution rate.
Q5: Are there any specific excipients that are recommended for formulating this compound?
A5: While specific excipients for "this compound" are not defined, common choices for poorly soluble antivirals include polymers like Kollidon VA64, Soluplus, and Eudragit EPO for solid dispersions, and cyclodextrins for inclusion complexes. Lipid-based formulations may utilize oils and surfactants.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution During In Vitro Assays
-
Problem: The compound precipitates out of the aqueous buffer during the experiment, leading to inconsistent and unreliable results.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The buffer pH is not optimal for keeping the compound in solution.
-
The organic solvent used for the stock solution is not miscible or is at too high a concentration in the final assay medium.
-
-
Solutions:
-
Determine the aqueous solubility: First, experimentally determine the solubility of this compound in your specific assay buffer.
-
pH Adjustment: If the compound has ionizable groups, adjust the buffer pH to a range where the ionized (more soluble) form is predominant.
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid artifacts.
-
Employ Solubilizing Excipients: Consider the use of surfactants or cyclodextrins in your buffer to increase the solubility of this compound.
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
-
Problem: In vivo studies show low and inconsistent plasma concentrations of this compound after oral administration.
-
Possible Causes:
-
Poor dissolution of the solid compound in the gastrointestinal tract.
-
The crystalline form of the drug has very low solubility.
-
-
Solutions:
-
Particle Size Reduction: Micronization or nanosizing of the drug powder can increase the surface area for dissolution.
-
Solid Dispersion Formulation: Prepare a solid dispersion of this compound with a suitable polymeric carrier to enhance its dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.
-
Amorphous Formulations: Investigate the possibility of creating an amorphous form of the drug, which generally has higher solubility than its crystalline counterparts.
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Antiviral Drugs
| Technique | Principle | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area to volume ratio. | Simple, applicable to many drugs. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, potentially in an amorphous state. | Significant increase in dissolution rate; can be tailored with different polymers. | Potential for physical instability (recrystallization); manufacturing process can be complex. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated in the cyclodextrin cavity. | Enhances solubility and stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be used. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a microemulsion in vivo. | Improves solubility and takes advantage of lipid absorption pathways. | Potential for drug precipitation upon dilution; requires careful selection of excipients. |
| pH Modification | Utilizes the ionizable nature of a drug to increase solubility in a buffered solution. | Simple and effective for ionizable drugs. | Only applicable to drugs with acidic or basic functional groups; risk of precipitation in regions with different pH (e.g., GI tract). |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., Kollidon VA64, Soluplus), a common solvent for both drug and polymer (e.g., methanol, acetone).
-
Procedure:
-
Accurately weigh this compound and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the drug and the polymer in a minimal amount of the common solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is fully removed, a thin film will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.
-
-
Characterization: The prepared solid dispersion should be characterized for drug content, dissolution enhancement, and physical form (amorphous or crystalline) using techniques like UV-Vis spectroscopy, in vitro dissolution testing, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid without pancreatin, pH 6.8). Maintain at 37 ± 0.5°C.
-
Procedure:
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Add a precisely weighed amount of the this compound formulation (pure drug, solid dispersion, etc.) to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Visualizations
Caption: Workflow for addressing the solubility of this compound.
Caption: Logical flow from solid dispersion to enhanced efficacy.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing "Antiviral Agent 43" Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Antiviral Agent 43" for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the effective concentration of this compound?
The initial step is to establish the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50 or IC50).[1][2][3] The CC50 is the concentration of the compound that results in the death of 50% of the host cells, while the EC50 (or IC50) is the concentration required to inhibit viral activity by 50%.[1][4] These values are crucial for calculating the Selectivity Index (SI), which indicates the therapeutic window of the antiviral agent.
Q2: How is the Selectivity Index (SI) calculated and what does it signify?
The Selectivity Index is calculated by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the agent is effective against the virus at concentrations well below those that are toxic to the host cells. Generally, an SI value of 10 or greater is considered a good starting point for a promising antiviral candidate.
Q3: What are some common in vitro assays to test the efficacy of this compound?
Commonly used assays include:
-
Plaque Reduction Neutralization Test (PRNT): This assay measures the reduction in the number of viral plaques (zones of cell death) in the presence of the antiviral agent.
-
Cytopathic Effect (CPE) Inhibition Assay: This method assesses the ability of the agent to protect cells from the damaging effects of the virus.
-
Quantitative RT-PCR (qRT-PCR): This technique quantifies the amount of viral RNA, thereby measuring the extent of viral replication inhibition.
-
MTT or XTT Assays: These colorimetric assays measure cell viability and can be used to determine both cytotoxicity and antiviral activity.
Q4: My results show high variability between experiments. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure that a consistent number of cells are seeded in each well.
-
Pipetting Errors: Calibrate and use pipettes correctly to ensure accurate dispensing of the compound, virus, and reagents.
-
Reagent Preparation: Prepare fresh dilutions of this compound and the virus for each experiment.
-
Incubation Conditions: Maintain consistent incubation times and temperatures.
-
Plate Handling: Avoid stacking plates during incubation to ensure even temperature distribution.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations of this compound
If you observe significant cell death at concentrations where you expect to see antiviral activity, consider the following:
-
Purity of the Compound: Impurities in your sample of this compound could be contributing to the toxicity.
-
Solvent Toxicity: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not present at a concentration that is toxic to the cells. It's recommended to keep the final DMSO concentration below 0.5%.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs. It may be necessary to test the compound on multiple cell lines.
-
Assay Duration: Longer incubation times can lead to increased cytotoxicity.
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in a suitable cell culture medium.
-
Treatment: After 24 hours, remove the old medium from the cells and add the different concentrations of the diluted compound. Include a "cells only" control (no compound) and a solvent control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percent viability against the compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This protocol describes how to assess the antiviral activity of this compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.
-
Staining: Fix and stain the cells with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation
Table 1: Cytotoxicity and Efficacy of this compound in Different Cell Lines
| Cell Line | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero E6 | SARS-CoV-2 | PRNT | >100 | 15.2 | >6.6 |
| A549 | Influenza A | CPE Assay | 85.4 | 9.8 | 8.7 |
| Huh-7 | Hepatitis C | qRT-PCR | >100 | 5.6 | >17.8 |
Table 2: Troubleshooting Common Issues in Antiviral Assays
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient blocking, non-specific antibody binding, or contaminated reagents. | Increase blocking incubation time, use a different blocking agent, or filter-sterilize all buffers and media. |
| No Antiviral Effect Observed | Compound instability, incorrect concentration, or viral resistance. | Prepare fresh compound solutions, verify the concentration, and sequence the viral genome to check for resistance mutations. |
| Inconsistent Results | Pipetting variability, inconsistent cell numbers, or temperature fluctuations. | Calibrate pipettes, use a cell counter for accurate seeding, and ensure consistent incubation temperatures. |
Visualizations
Caption: Workflow for determining the optimal concentration of an antiviral agent.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antiviral Agent 43 Cytotoxicity Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of Antiviral Agent 43. The following information is designed to help troubleshoot common experimental problems and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic nucleoside analog. Its primary mechanism involves the inhibition of viral RNA-dependent RNA polymerase, which is crucial for the replication of many RNA viruses.[1][2][3] After cellular uptake, it is phosphorylated to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand. This incorporation leads to chain termination and halts viral replication.[2][4]
Q2: Why am I observing high levels of cytotoxicity in my cell lines treated with this compound?
A2: High cytotoxicity is a known challenge with some nucleoside analogs. Several factors could contribute to this observation in your experiments:
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Off-target effects: The active form of this compound may be inhibiting host cell DNA or RNA polymerases to some extent, leading to decreased cell viability.
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Cell line sensitivity: Different cell lines have varying sensitivities to cytotoxic agents. The cell line you are using may be particularly susceptible.
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Compound concentration: The concentrations used may be too high, exceeding the therapeutic window.
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Experimental conditions: Factors such as cell density, incubation time, and media composition can influence cytotoxic responses.
Q3: What is a typical therapeutic window (Selectivity Index) for a promising antiviral candidate?
A3: The Selectivity Index (SI) is a critical measure of an antiviral compound's potential. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value is desirable as it indicates a wider margin between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to host cells. Generally, an SI value of 10 or greater is considered a good starting point for a promising antiviral candidate in early-stage in vitro screening.
Q4: How can I differentiate between antiviral activity and non-specific cytotoxicity?
A4: It is crucial to run parallel assays to distinguish between specific antiviral effects and general cytotoxicity. A cytotoxicity assay should be performed on uninfected cells treated with the same concentrations of this compound as the infected cells in your antiviral assay. If the reduction in a signal (e.g., cell viability) is observed in both infected and uninfected cells at similar concentrations, the effect is likely due to cytotoxicity. A true antiviral effect will show inhibition of viral replication at concentrations that are not toxic to the uninfected host cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Preliminary Screens
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Problem: Initial screening of this compound shows significant cell death even at low concentrations.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the stock solution concentration and perform a fresh serial dilution. Ensure accurate pipetting. |
| Cell Line Sensitivity | Test this compound on a panel of different cell lines to identify a more robust model with lower sensitivity. |
| Prolonged Incubation Time | Reduce the incubation time of the compound with the cells. Perform a time-course experiment to determine the optimal duration. |
| Sub-optimal Cell Health | Ensure cells are healthy, within a low passage number, and free from contamination before seeding. |
| Assay Interference | The compound may interfere with the readout of your viability assay (e.g., colorimetric or luminescent signal). Run assay controls with the compound in the absence of cells. |
Issue 2: Inconsistent EC50 and CC50 Values Across Experiments
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Problem: Replicate experiments yield variable EC50 (antiviral efficacy) and CC50 (cytotoxicity) values for this compound.
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Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Standardize the cell seeding density across all experiments. Ensure even cell distribution in multi-well plates. |
| Inconsistent Viral Titer (MOI) | Use a consistent Multiplicity of Infection (MOI) for all antiviral assays. Titer the virus stock before each experiment. |
| Reagent Variability | Use the same batches of reagents (media, serum, assay kits) for a set of experiments. Qualify new batches before use. |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to calculate EC50 and CC50 values from your dose-response curves. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
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Cell Seeding: Seed host cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.
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Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control with medium but no compound.
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Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48 or 72 hours).
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Cell Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo.
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Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.
Protocol 2: Antiviral Efficacy Assay (CPE Reduction)
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Cell Seeding: Seed host cells in a 96-well plate as described for the CC50 assay.
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Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a predetermined MOI that will cause a significant cytopathic effect (CPE) within the assay duration.
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Infection and Treatment: Add the diluted compound to the cells, followed by the addition of the virus. Include appropriate controls: virus-infected cells without compound, uninfected cells with and without the highest compound concentration, and a positive control antiviral if available.
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Incubation: Incubate the plate until the virus control wells show approximately 80-90% CPE.
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Viability Assessment: Measure cell viability as an indicator of CPE reduction. In wells with effective antiviral activity, cells will be protected from virus-induced death.
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Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of protection against the log of the compound concentration and fitting the data with a non-linear regression model.
Visualizations
Caption: A workflow for troubleshooting high cytotoxicity.
Caption: Workflow for parallel cytotoxicity and antiviral assays.
Caption: Mechanism of action and potential off-target cytotoxicity.
References
"Antiviral agent 43" inconsistent results in experiments
Welcome to the technical support center for Antiviral Agent 43. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel non-nucleoside inhibitor targeting the viral RNA-dependent RNA polymerase (RdRp). It is designed to bind to an allosteric site on the enzyme, inducing a conformational change that prevents the initiation of viral RNA synthesis. This mechanism is intended to be highly specific to the viral polymerase, with minimal off-target effects on host cell polymerases.
Q2: What are the most common sources of variability in cell-based assays with this compound?
A2: Variability in cell-based assays can arise from several factors. Key sources include cellular factors like inconsistent cell seeding density, poor cell health, and high cell passage numbers.[1] Viral factors, such as the titer and purity of the virus stock, are also critical.[1] Inconsistent Multiplicity of Infection (MOI) between experiments will lead to variable results.[1] Additionally, reagent and compound handling, including improper storage of this compound and inaccuracies in serial dilutions, can significantly affect outcomes.[1]
Q3: How does the Multiplicity of Infection (MOI) impact assay results with this compound?
A3: The MOI, the ratio of viral particles to cells, is a critical parameter. A high MOI is often used for single-cycle replication assays, while a low MOI is suitable for studying virus spread.[1] The optimal MOI should be determined for each virus-cell line combination. An excessively high MOI can cause rapid and widespread cytopathic effect (CPE), which may mask the antiviral effect of the agent and narrow the dynamic range of the assay. Conversely, a very low MOI may not produce a strong enough signal, leading to increased variability.
Q4: Why is it crucial to perform a cytotoxicity assay alongside the antiviral assay?
A4: It is essential to run a cytotoxicity assay in parallel to ensure that the observed reduction in viral replication is due to the specific antiviral activity of Agent 43 and not simply because the compound is killing the host cells. This allows for the determination of the 50% cytotoxic concentration (CC50), which is then used to calculate the selectivity index (SI = CC50 / EC50). A high SI value is indicative of a promising antiviral agent with a good safety profile.
Troubleshooting Guide
Issue 1: High Variability in Assay Results
High well-to-well variability within a single plate:
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Possible Cause: Inaccurate pipetting.
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Solution: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure thorough mixing at each step of serial dilutions.
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Possible Cause: Uneven virus distribution.
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Solution: Gently rock or swirl the plate after adding the virus to ensure an even distribution across the cell monolayer.
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High plate-to-plate or day-to-day variability:
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Possible Cause: Inconsistent cell state.
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Solution: Use cells within a consistent and low passage number range. Avoid letting cells become over-confluent. Always seed cells for an experiment from the same parent flask.
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Possible Cause: Variability in viral titer.
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Solution: Use a viral stock with a consistent and accurately determined titer. Aliquot the viral stock to prevent multiple freeze-thaw cycles.
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Issue 2: No or Low Antiviral Activity Observed
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Possible Cause: Compound instability or degradation.
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Solution: this compound is sensitive to light and temperature fluctuations. Prepare fresh working solutions for each experiment from a stock stored under recommended conditions (-20°C, protected from light).
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Possible Cause: Incorrect timing of compound addition.
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Solution: As an RdRp inhibitor, this compound is expected to be most effective when present during viral replication. For time-of-addition experiments, ensure the compound is added at the appropriate post-entry time points.
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Possible Cause: Viral strain resistance.
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Solution: The specific viral strain being used may have inherent resistance. If possible, test against a reference strain known to be sensitive to similar inhibitors.
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Possible Cause: High Multiplicity of Infection (MOI).
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Solution: A very high MOI might overwhelm the inhibitory effect of the compound. Try reducing the MOI in your experiments.
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Issue 3: High Cytotoxicity Observed
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Possible Cause: Cell line sensitivity.
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Solution: The chosen cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay to determine the CC50 and adjust the experimental concentrations accordingly.
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Possible Cause: Solvent toxicity.
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Solution: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells. Include a solvent-only control in your experiments.
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-
Possible Cause: Prolonged incubation time.
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Solution: Extended exposure to the compound can increase cytotoxicity. If feasible for the experiment, consider reducing the incubation time.
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Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on assay performance, compiled from common observations in antiviral screening studies.
| Parameter | Condition | Impact on Assay Metrics | Reference |
| Cell Seeding Density | Too Low (e.g., < 2,000 cells/well) | Sparse cells, weak signal, poor growth. | |
| Optimal (e.g., 5,000-10,000 cells/well) | Healthy monolayer, robust signal, good reproducibility. | ||
| Too High (e.g., > 20,000 cells/well) | Over-confluent cells, high background, reduced viral replication. | ||
| Multiplicity of Infection (MOI) | Too Low (e.g., < 0.01) | Weak signal, high variability, may not show a clear dose-response. | |
| Optimal (e.g., 0.1-1.0) | Clear dose-response, good dynamic range for EC50 determination. | ||
| Too High (e.g., > 5.0) | Rapid cell death, narrow assay window, may underestimate antiviral potency. | ||
| DMSO Concentration | < 0.5% | Generally well-tolerated by most cell lines. | |
| > 1.0% | Can cause cytotoxicity and affect viral replication, leading to inaccurate results. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
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Cell Seeding: Seed a 12-well plate with a sufficient number of host cells to form a confluent monolayer within 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in a suitable medium.
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Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a predetermined MOI that yields a countable number of plaques (e.g., 50-100 PFU/well).
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Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the various concentrations of this compound.
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Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
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Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
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Analysis: Count the number of plaques for each compound concentration and calculate the EC50 value.
Protocol 2: qPCR-Based Viral Load Assay
This assay quantifies the effect of this compound on the production of viral RNA.
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Cell Seeding and Treatment: Seed cells in a 24-well plate. After 24 hours, pre-treat the cells with serial dilutions of this compound for 2 hours.
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Infection: Infect the cells with the virus at the desired MOI.
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Incubation: Incubate for a period that allows for significant viral replication (e.g., 24-48 hours).
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RNA Extraction: Harvest the cell supernatant or cell lysate and extract total RNA using a suitable commercial kit.
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Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
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qPCR: Perform quantitative PCR using a standard curve of a plasmid containing the target viral gene.
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Analysis: Determine the viral RNA copy number for each treatment condition and calculate the EC50.
Protocol 3: Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells to determine the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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Treatment: After 24 hours, treat the cells with the same serial dilutions of this compound used in the antiviral assays.
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Incubation: Incubate the plate for the same duration as the antiviral assay.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Visualizations
Caption: Hypothetical mechanism of this compound.
References
"Antiviral agent 43" degradation and how to prevent it
Welcome to the technical support center for Antiviral Agent 43. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.[1][2] Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the ester functional group, resulting in the formation of two primary degradation products: DP1 (acid moiety) and DP2 (alcohol moiety). Oxidation, often initiated by exposure to atmospheric oxygen or trace metal ions, targets the electron-rich aromatic ring, leading to the formation of DP3 (hydroxylated derivative).
Q2: My solution of this compound has developed a yellow tint. What does this signify?
A2: A yellow discoloration in solutions of this compound is a common indicator of oxidative degradation. The formation of the hydroxylated degradation product, DP3, can lead to a chromophoric shift, resulting in the observed yellow color. The intensity of the color may correlate with the extent of degradation. It is recommended to verify this by performing an HPLC analysis to quantify the levels of DP3.
Q3: What are the optimal storage conditions to minimize the degradation of this compound?
A3: To ensure the long-term stability of this compound, it should be stored as a solid powder at -20°C in a desiccator. Stock solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C, protected from light, for no longer than 24 hours. The choice of solvent can also impact stability; using an aprotic solvent like DMSO is recommended over protic solvents such as ethanol or water.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Stock Solution
Symptoms:
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A significant decrease in antiviral activity is observed in biological assays compared to freshly prepared solutions.
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The concentration of this compound, as measured by HPLC, is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | Ensure the pH of your solution is maintained between 4 and 6. Avoid highly acidic or basic conditions. Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO. |
| Oxidation | De-gas your solvent before preparing the solution to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the stock solution. |
| Photodegradation | Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Issue 2: Unexpected Peaks in HPLC Analysis
Symptoms:
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Additional peaks, not corresponding to this compound, are observed in the chromatogram.
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The peak area of the parent compound is reduced.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Explanation:
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Calculate Relative Retention Times (RRTs): Determine the RRT of the unknown peaks relative to the parent peak of this compound.
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Compare to Known Degradants: Check if the RRTs match those of the known degradation products (DP1, DP2, or DP3) listed in the table below.
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LC-MS/MS Analysis: If the peaks do not correspond to known degradants, perform Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown compounds.[3][4]
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Structure Elucidation: Use the data from the LC-MS/MS analysis to propose a structure for the unknown degradation product.[5]
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Review Protocol: Once the identity of the degradation product is confirmed, review your experimental procedure to identify potential causes of degradation (e.g., pH extremes, high temperature, light exposure).
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Optimize Protocol: Modify your protocol to eliminate or minimize the identified stress factors.
Quantitative Data Summary
Table 1: Degradation Rate of this compound under Various Conditions
| Condition | Temperature (°C) | % Degradation after 24h | Primary Degradant |
| 0.1 M HCl | 25 | 15.2% | DP1, DP2 |
| pH 7.4 Buffer | 25 | 2.1% | DP3 |
| 0.1 M NaOH | 25 | 25.8% | DP1, DP2 |
| pH 7.4 Buffer | 40 | 8.5% | DP3 |
| UV Light (254 nm) | 25 | 5.5% | DP3 |
Table 2: Characteristics of Known Degradation Products
| Degradation Product | Molecular Weight ( g/mol ) | Formation Pathway | HPLC RRT (Relative to Parent) |
| DP1 (Acid Moiety) | 180.16 | Hydrolysis | 0.65 |
| DP2 (Alcohol Moiety) | 152.15 | Hydrolysis | 0.82 |
| DP3 (Hydroxylated) | 328.32 | Oxidation | 0.91 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
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This compound
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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Methanol
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Water (HPLC Grade)
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Photostability chamber
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Heating block or oven
Procedure:
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Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol, then add 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
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Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol, then add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
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Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol, then add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
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Photolytic Degradation: Prepare a 1 mg/mL solution of this compound in methanol. Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
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Thermal Degradation: Place 1 mg of solid this compound in an oven at 80°C for 48 hours.
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Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 100 µg/mL with the mobile phase. Analyze using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its degradation products DP1, DP2, and DP3.
Instrumentation and Conditions:
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HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection Wavelength: 280 nm.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
References
Improving the efficacy of "Antiviral agent 43" in vitro
Technical Support Center: Antiviral Agent 43 (AVA-43)
Introduction to this compound (AVA-43)
This compound (AVA-43) is a novel experimental compound designed to inhibit the replication of a broad range of RNA viruses. Its primary mechanism of action is the competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[1] For AVA-43 to be effective, it must be metabolically activated within the host cell to its triphosphate form, AVA-43-TP. The efficiency of this activation can be influenced by host cell factors, making in vitro assay conditions critical for accurate efficacy assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AVA-43?
A1: AVA-43 is a prodrug that, once inside a host cell, is converted into its active triphosphate form (AVA-43-TP).[1] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the elongating viral RNA strand.[1]
Q2: What is the recommended solvent and storage condition for AVA-43?
A2: AVA-43 powder is most stable when stored at -20°C, protected from light. For in vitro assays, it is recommended to prepare a fresh stock solution in 100% dimethyl sulfoxide (DMSO) and store it at -20°C for short-term use (less than 2 weeks). For long-term storage, aliquoting the DMSO stock and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles.
Q3: Which cell lines are recommended for testing AVA-43?
A3: The choice of cell line is critical and depends on the virus being studied.[2] However, cell lines known to have high metabolic activity, such as Vero E6, A549, and Huh-7 cells, are good starting points as they are capable of efficiently converting AVA-43 to its active form. It is crucial to ensure the chosen cell line is susceptible to the virus of interest and supports robust viral replication.
Q4: How is the cytotoxicity of AVA-43 determined?
A4: Cytotoxicity is typically assessed using a colorimetric assay like the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[3] This is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells. It is recommended to determine the 50% cytotoxic concentration (CC50) in parallel with antiviral assays.
Troubleshooting Guide
Q5: I am observing high variability in my EC50 values for AVA-43 between experiments. What could be the cause?
A5: High variability in EC50 values is a common issue in cell-based assays and can stem from several factors.
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Cellular Conditions:
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Passage Number: Using cells with a high passage number can lead to genetic drift and altered metabolic responses. It is advisable to use cells within a consistent and low passage number range.
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Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a single-cell suspension and consistent seeding density.
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Cell Confluence: The metabolic state of cells can change with confluence. A highly confluent monolayer may have reduced metabolic activity, affecting the activation of AVA-43. Standardize the confluence level at the time of infection and treatment.
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Compound Stability:
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Stock Solution: Ensure the AVA-43 stock solution is properly stored and that fresh dilutions are prepared for each experiment to avoid degradation.
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Assay Protocol:
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Incubation Time: The duration of exposure to the agent can significantly impact the EC50 value. Use a consistent incubation time across all experiments.
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Serum Concentration: Batch-to-batch variation in serum can alter cell growth and drug response. Use a consistent source and concentration of serum.
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Q6: The antiviral activity of AVA-43 in my assay is lower than expected. How can I improve its efficacy?
A6: Suboptimal efficacy may be related to insufficient metabolic activation of the prodrug or issues with the experimental setup.
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Metabolic Activation: Since AVA-43 is a prodrug, the host cell line must efficiently convert it to its active form. Consider using a cell line known for high metabolic activity or one that has been validated for use with nucleoside analogs.
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Time of Drug Addition: The timing of drug administration relative to viral infection is critical. Adding the drug after the infection is already well-established may result in lower efficacy. An experimental workflow to optimize this is provided below.
Q7: My cytotoxicity assay (e.g., MTT) shows that AVA-43 is toxic at concentrations where I expect to see antiviral activity. How can I resolve this?
A7: Overlapping antiviral and cytotoxic concentrations can make data interpretation difficult.
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Differentiate Cytotoxicity from Antiviral Effect: It is essential to run a cytotoxicity assay on uninfected cells in parallel with the antiviral assay using the same conditions (cell line, media, incubation time).
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Reduce Incubation Time: Longer incubation periods can increase cytotoxicity. Determine if a shorter exposure time can maintain antiviral efficacy while reducing host cell toxicity.
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Select a More Tolerant Cell Line: Different cell lines exhibit varying sensitivities to drug-induced toxicity. Testing in an alternative cell line may reveal a better therapeutic window.
Data Presentation
Table 1: Comparative Efficacy and Cytotoxicity of AVA-43 in Different Cell Lines
| Cell Line | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | Influenza A | 2.5 ± 0.4 | >100 | >40 |
| A549 | Influenza A | 1.8 ± 0.3 | 85 ± 7.2 | 47.2 |
| Huh-7 | Hepatitis C | 4.1 ± 0.6 | >100 | >24.4 |
| MDCK | Influenza A | 8.9 ± 1.1 | 92 ± 5.5 | 10.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols & Visualizations
Protocol 1: Plaque Reduction Assay for AVA-43 Efficacy
This assay is the gold standard for quantifying the ability of an antiviral compound to inhibit the production of infectious virus particles.
Methodology:
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Cell Seeding: Seed a susceptible cell line (e.g., Vero E6) in 6-well plates and incubate until a confluent monolayer is formed (typically 24-48 hours).
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Compound Preparation: Prepare serial dilutions of AVA-43 in a serum-free infection medium. Include a "no drug" virus control and a "no virus" cell control.
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Infection: Aspirate the growth medium from the cells. Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C. Rock the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying.
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Treatment and Overlay: After the 1-hour adsorption period, remove the virus inoculum. Add an overlay medium (e.g., containing 1.2% methylcellulose) mixed with the corresponding concentrations of AVA-43.
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Incubation: Incubate the plates at 37°C with 5% CO₂. The incubation time depends on the virus but typically ranges from 2 to 4 days, or until clear plaques are visible in the virus control wells.
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Plaque Visualization: Remove the overlay and fix the cells with a 4% formaldehyde solution. Stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear, unstained zones against a purple background of viable cells.
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Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each AVA-43 concentration compared to the virus control. The EC50 value is determined by plotting the percent reduction against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Plaque Reduction Assay to determine AVA-43 efficacy.
Protocol 2: MTT Assay for Cytotoxicity (CC50 Determination)
This protocol determines the concentration of AVA-43 that is toxic to the host cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
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Compound Addition: Add serial dilutions of AVA-43 to the wells (in triplicate) and include a "cells only" control. The final volume in each well should be 100 µL.
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Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
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Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is the concentration of AVA-43 that reduces cell viability by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
AVA-43 Mechanism of Action and Troubleshooting Logic
The following diagrams illustrate the proposed mechanism of action and a logical flow for troubleshooting common experimental issues.
Caption: Proposed mechanism of action for this compound (AVA-43).
References
Technical Support Center: Investigating Off-Target Effects of Antiviral Agent 43
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of "Antiviral agent 43." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for this compound?
Q2: My preliminary data shows that this compound is effective against the virus, but also exhibits some cellular toxicity. How can I determine if this toxicity is an on-target or off-target effect?
A: Differentiating between on-target and off-target toxicity is a critical step. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study for both antiviral efficacy and cytotoxicity. A significant separation between the effective concentration (EC50) for antiviral activity and the cytotoxic concentration (CC50) may suggest a therapeutic window. If these values are very close, it could indicate on-target toxicity or potent off-target effects.
-
Target Engagement Assays: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended viral target within the cell at concentrations that are non-toxic.
-
Structurally Unrelated Inhibitor: If available, use a structurally different inhibitor that targets the same viral protein. If this second inhibitor shows similar antiviral efficacy without the toxicity, it strongly suggests the toxicity of this compound is due to off-target effects.
-
Target Knockdown/Knockout: In a suitable host cell line, use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended host protein that the virus utilizes. If this compound-induced toxicity persists in these cells, it is likely an off-target effect.
Q3: I am observing a cellular phenotype that is not consistent with the known function of the intended viral target of this compound. What could be the cause?
A: This observation strongly suggests that this compound may have off-target effects. The unexpected phenotype could be due to the modulation of one or more host cell signaling pathways. To investigate this, consider the following:
-
Pathway Analysis: Use techniques like phospho-protein arrays or RNA sequencing to identify which cellular signaling pathways are altered upon treatment with this compound.
-
Kinase Profiling: Many small molecule drugs unintentionally inhibit protein kinases. Screening this compound against a panel of kinases can reveal potential off-target interactions that could explain the observed phenotype.
-
Rescue Experiments: If a specific off-target is identified, you can perform a rescue experiment by overexpressing this off-target to see if it reverses the observed phenotype.
Troubleshooting Guides
Issue 1: High Background or False Positives in High-Throughput Screening (HTS) for Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the assay plates for any signs of compound precipitation. Decrease the final concentration of this compound. Use a different solvent or a lower percentage of the current solvent (e.g., DMSO). |
| Cellular Toxicity | Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound. Exclude concentrations that cause significant cell death from the primary screen analysis. |
| Assay Interference | Determine if this compound interferes with the assay technology itself (e.g., fluorescence quenching or enhancement). Run the assay in a cell-free system with the detection reagents and this compound. |
| Contamination | Ensure sterile technique throughout the assay setup. Regularly check cell cultures for any signs of microbial contamination. |
Issue 2: Inconsistent Results in Cellular Target Engagement Assays (e.g., CETSA)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Heating Conditions | Perform a temperature gradient to determine the optimal melting temperature of the target protein in your specific cell line. |
| Insufficient Compound Incubation Time | Optimize the incubation time to ensure this compound has sufficient time to enter the cells and bind to its target. |
| Low Target Protein Expression | Confirm the expression level of the target protein in your cell line using Western blot or qPCR. Consider using a cell line with higher expression or overexpressing the target. |
| Antibody Quality | Validate the specificity of the primary antibody used for detection in Western blotting. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when investigating the off-target effects of this compound.
Table 1: Selectivity Profile of this compound against a Panel of Human Kinases
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Viral Kinase | 95 | 50 |
| Off-Target Kinase A | 85 | 150 |
| Off-Target Kinase B | 60 | 800 |
| Off-Target Kinase C | 15 | >10,000 |
| Off-Target Kinase D | 5 | >10,000 |
This table demonstrates how to present the selectivity of this compound. A highly selective compound will show potent inhibition of the on-target kinase with significantly less inhibition of off-target kinases.
Table 2: Cytotoxicity and Antiviral Efficacy of this compound
| Concentration (µM) | % Cell Viability (MTT Assay) | % Viral Replication Inhibition |
| 0.01 | 98 ± 2.1 | 15 ± 3.5 |
| 0.1 | 95 ± 3.5 | 55 ± 4.2 |
| 1 | 92 ± 2.8 | 90 ± 2.1 |
| 10 | 65 ± 5.1 | 98 ± 1.5 |
| 100 | 15 ± 4.2 | 99 ± 0.8 |
| EC50/CC50 | CC50 ≈ 15 µM | EC50 ≈ 0.12 µM |
This table allows for the direct comparison of the cytotoxic and efficacious concentrations of this compound, helping to determine its therapeutic index.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to verify the direct binding of this compound to its intended intracellular target.
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with vehicle (DMSO) for the optimized incubation time.
-
Heating: After incubation, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Western Blotting: Normalize the protein concentrations and perform Western blotting to detect the amount of soluble target protein at each temperature point.
MTT Cytotoxicity Assay Protocol
This protocol measures the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for investigating on-target and off-target effects of this compound.
Caption: Diagram illustrating the on-target versus a potential off-target effect of this compound on the PI3K/Akt signaling pathway.
"Antiviral agent 43" experimental controls and best practices
Technical Support Center: Antiviral Agent 43
Disclaimer: "this compound" is a placeholder name for a representative novel antiviral candidate. The experimental controls, best practices, and troubleshooting guides provided herein are based on established principles in virology and drug development and are intended to be broadly applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter during the in vitro evaluation of a novel antiviral compound.
Q1: My EC50 value for Agent 43 is inconsistent between experiments. What are the common causes?
A1: Inconsistent half-maximal effective concentration (EC50) values are a frequent challenge in antiviral assays.[1][2][3] The variability can stem from multiple biological, technical, and procedural factors.[4]
Common Causes of EC50 Variability:
-
Cellular Factors:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered sensitivity to compounds. It is critical to use cells within a consistent, low passage number range.[4]
-
Cell Health and Confluency: Assays should be performed on healthy, exponentially growing cells. Over-confluent or stressed cells can show different responses. Standardize your seeding density to ensure consistent cell numbers and growth phases.
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly alter cellular metabolism and response to treatment. Regular testing is essential.
-
-
Viral Factors:
-
Virus Stock Titer: Using different batches of virus stock with varying titers will alter the Multiplicity of Infection (MOI), a critical parameter that dictates the ratio of viral particles to cells. Prepare a large, single batch of virus stock, titer it accurately, and aliquot for consistent use.
-
MOI: An MOI that is too high can cause rapid and widespread cell death, narrowing the dynamic range of the assay. An MOI that is too low may not produce a robust signal.
-
-
Procedural and Reagent Factors:
-
Compound Stability: Ensure Agent 43 is fully solubilized and stable in your media. Avoid repeated freeze-thaw cycles of stock solutions.
-
Pipetting Accuracy: Small errors in serial dilutions can lead to large variations in final concentrations. Calibrate pipettes regularly and use proper techniques.
-
Incubation Times: The duration of drug exposure and viral infection must be kept consistent across all experiments.
-
Data Comparison: Inconsistent vs. Ideal EC50 Data
| Experiment Run | Agent 43 EC50 (µM) - Inconsistent | Agent 43 EC50 (µM) - Ideal | Notes on Inconsistency |
| 1 | 5.2 | 5.1 | Used low-passage cells. |
| 2 | 15.8 | 5.3 | Used high-passage cells (>25). |
| 3 | 4.9 | 4.9 | New, freshly titered virus stock. |
| 4 | 11.3 | 5.0 | Old virus stock, titer not re-verified. |
| Std. Deviation | 5.4 | 0.17 | High standard deviation indicates poor reproducibility. |
Q2: What are the essential experimental controls for an in vitro antiviral assay?
A2: A robust set of controls is necessary to ensure that the observed effects are due to the specific antiviral activity of your compound and not other factors.
Summary of Essential Controls for Antiviral Assays
| Control Group | Components | Purpose | Expected Outcome |
| Cell Control (Mock) | Cells + Media (No Virus, No Agent 43) | To assess baseline cell health and viability over the course of the experiment. | >95% cell viability. No cytopathic effect (CPE). |
| Virus Control | Cells + Virus + Vehicle (e.g., DMSO) | To confirm virus infectivity and establish the maximum level of CPE or viral replication signal. | High level of CPE or viral signal (e.g., high plaque count). Low cell viability. |
| Vehicle Control | Cells + Virus + Vehicle (e.g., DMSO) | To ensure the solvent used to dissolve Agent 43 has no effect on cell viability or viral replication. | Same as Virus Control. |
| Cytotoxicity Control | Cells + Agent 43 (No Virus) | To determine the concentration at which Agent 43 is toxic to the host cells. | Cell viability decreases as Agent 43 concentration increases. This is used to calculate the CC50. |
| Positive Control | Cells + Virus + Known Antiviral Drug | To validate that the assay system is working correctly and can detect antiviral activity. | Significant reduction in CPE or viral signal. High cell viability. |
Q3: I'm observing cell death. How can I distinguish true antiviral activity from general cytotoxicity?
A3: This is a critical step in antiviral drug development. An effective antiviral agent should inhibit the virus at concentrations that are non-toxic to the host cell. The primary method for this is to determine the Selectivity Index (SI) .
-
Step 1: Determine the EC50: Perform a dose-response experiment with the virus to find the concentration of Agent 43 that inhibits 50% of viral activity (the EC50).
-
Step 2: Determine the CC50: In parallel, run a cytotoxicity assay without the virus to find the concentration of Agent 43 that kills 50% of the cells (the 50% cytotoxic concentration, or CC50).
-
Step 3: Calculate the Selectivity Index (SI):
-
SI = CC50 / EC50
-
A higher SI value indicates a more promising compound, as it suggests a larger therapeutic window. Generally, an SI > 10 is considered a good starting point for a potential drug candidate.
Q4: How can I determine which stage of the viral lifecycle Agent 43 inhibits?
A4: A Time-of-Addition Assay is a powerful method used to identify the specific phase of the viral replication cycle that is blocked by an antiviral compound. This experiment helps to understand the compound's mechanism of action.
The principle is to add the antiviral agent at different time points relative to the initial viral infection of the cells. By comparing the results to known inhibitors that block specific stages (e.g., entry, replication, egress), you can pinpoint the target stage of Agent 43.
Detailed Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Assay (PRNA)
This assay is a functional method to quantify the inhibition of viral infectivity.
Objective: To determine the concentration of Agent 43 required to reduce the number of viral plaques by 50% (PRNT50), which corresponds to the EC50.
Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into 12-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of Agent 43 in a serum-free culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Neutralization: Mix equal volumes of each Agent 43 dilution with the prepared virus. Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.
-
Overlay: After incubation, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agar) to each well. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 3-5 days, depending on the virus).
-
Visualization: Remove the overlay and stain the cell monolayer with a dye like crystal violet. Living cells will stain, while areas of cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration that reduces the plaque count by 50%.
Protocol 2: MTT Cytotoxicity Assay
This is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the CC50 of Agent 43.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Add serial dilutions of Agent 43 to the wells. Include "cells only" and "vehicle only" controls. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of about 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan precipitate. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC50 is the compound concentration that reduces cell viability by 50%.
Signaling Pathways and Workflows
References
"Antiviral agent 43" batch-to-batch variability concerns
Technical Support Center: Antiviral Agent 43 (AV-43)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the observed batch-to-batch variability of this compound (AV-43). Our aim is to help researchers identify, characterize, and mitigate potential inconsistencies in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've observed a significant decrease in the antiviral potency of our new batch of AV-43 compared to previous lots. What could be the cause?
A1: A drop in antiviral potency is a primary concern related to AV-43 batch variability. The most likely causes are:
-
Altered Stereoisomer Ratio: AV-43 has two chiral centers, resulting in four possible stereoisomers. The desired (S,S)-enantiomer possesses the highest antiviral activity. An increased proportion of other, less active isomers in a new batch will reduce its overall efficacy.
-
Presence of Impurities: Synthesis byproducts can interfere with the agent's activity, either by direct inhibition or by reducing its effective concentration.
-
Degradation: Improper storage (e.g., exposure to light, elevated temperatures) can lead to the degradation of the active compound.
Troubleshooting Steps:
-
Confirm Storage Conditions: Ensure that AV-43 has been stored at the recommended -20°C, protected from light.
-
Perform Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) to assess the purity and stereoisomer ratio of the new batch. Compare the chromatogram to that of a previously well-performing batch.
-
Re-evaluate Potency: Conduct a dose-response antiviral assay (e.g., a plaque reduction assay) to precisely determine the EC50 (half-maximal effective concentration) of the current batch and compare it to historical data.
Q2: Our cell cultures are showing higher-than-expected cytotoxicity after treatment with a new batch of AV-43. Why is this happening?
A2: Increased cytotoxicity is often linked to the presence of specific, less-desirable stereoisomers or impurities.
-
Cytotoxic Isomers: The (R,S)-diastereomer of AV-43 has been anecdotally reported to induce off-target effects leading to apoptosis in host cells.
-
Residual Solvents or Reactants: Trace amounts of chemicals used during synthesis, if not properly removed, can be toxic to cell cultures.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) to determine the CC50 (half-maximal cytotoxic concentration) of the batch .
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A lower SI for the new batch compared to previous batches indicates a poorer safety profile.
-
Request a Certificate of Analysis (CoA): Contact the manufacturer for a detailed CoA for the specific batch number, which should include information on purity and residual solvents.
Data on Batch-to-Batch Variability
The following tables summarize hypothetical data from three different batches of AV-43 to illustrate the potential variability.
Table 1: Antiviral Potency and Cytotoxicity
| Batch Number | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| AV43-001 | 1.2 | 150 | 125 |
| AV43-002 | 5.8 | 85 | 14.7 |
| AV43-003 | 1.5 | 142 | 94.7 |
Table 2: Physicochemical Properties
| Batch Number | Purity (by HPLC) | (S,S)-Isomer Ratio | Solubility in DMSO (mg/mL) |
| AV43-001 | 99.5% | 98% | 10 |
| AV43-002 | 97.2% | 85% | 8 |
| AV43-003 | 99.1% | 96% | 10 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for EC50 Determination
This protocol is designed to determine the concentration of AV-43 required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed a 6-well plate with a confluent monolayer of host cells (e.g., Vero E6) and incubate for 24 hours.
-
Virus Infection: Remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Compound Treatment: Prepare serial dilutions of AV-43 in culture medium. After the adsorption period, remove the viral inoculum and overlay the cells with the medium containing the different concentrations of AV-43. Include a "no-drug" control.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde, and then stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the no-drug control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Protocol 2: MTT Assay for CC50 Determination
This protocol measures the metabolic activity of cells and is used to assess the cytotoxicity of AV-43.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of AV-43 to the wells. Include a "cells only" control (no drug) and a "blank" control (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. The CC50 value is determined by non-linear regression analysis.
Visualizations
Caption: Hypothetical mechanism of action for AV-43.
Validation & Comparative
Comparative Analysis of Antiviral Agent 43 and Competitor Compounds Against Influenza A Virus
A detailed guide for researchers and drug development professionals on the antiviral activity of a novel influenza entry inhibitor.
This guide provides a comprehensive comparison of the in vitro antiviral activity of Antiviral Agent 43 against established influenza antiviral drugs, Oseltamivir and Baloxavir marboxil. The data presented is compiled from publicly available research, offering a valuable resource for scientists engaged in the discovery and development of new anti-influenza therapies.
Executive Summary
This compound is a potent, orally active inhibitor of influenza A virus entry.[1][2][3][4] It demonstrates significant efficacy against both H1N1 and H5N1 subtypes of influenza A virus. This guide presents a side-by-side comparison of its antiviral activity with that of Oseltamivir, a neuraminidase inhibitor, and Baloxavir, a cap-dependent endonuclease inhibitor. The data is summarized in clear, tabular format, and detailed experimental methodologies are provided to ensure reproducibility and facilitate further research. Additionally, a signaling pathway diagram illustrates the mechanism of influenza virus entry and the point of intervention for entry inhibitors like this compound.
Comparative Antiviral Activity
The antiviral efficacy of this compound and its competitors was evaluated against different strains of influenza A virus. The 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral activity, is a key metric for comparison.
| Compound | Virus Strain | EC50 (nM) | Competitor Compound | Virus Strain | EC50 (nM) |
| This compound | A/PR/8/34 (H1N1) | 72[1] | Oseltamivir | A/Puerto Rico/8/34 (H1N1) | ~1000 |
| This compound | VH04 (H5N1) | 240 | Oseltamivir | A/Vietnam/1203/2004 (H5N1) | 0.2 |
| This compound | A/PR/8/34 (H1N1) | 72 | Baloxavir | A/Puerto Rico/8/34 (H1N1) | ~3.69 |
| This compound | VH04 (H5N1) | 240 | Baloxavir | A/H5N1 | Not readily available |
Experimental Protocols
The following is a generalized protocol for determining the EC50 of antiviral compounds against influenza virus using a cytopathic effect (CPE) assay, based on standard virological methods.
Objective: To determine the concentration of an antiviral compound that inhibits 50% of the virus-induced cell death (cytopathic effect).
Materials:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.
-
Virus: Influenza A virus strains (e.g., A/PR/8/34 (H1N1), VH04 (H5N1)).
-
Compounds: this compound, Oseltamivir, Baloxavir.
-
Media and Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), trypsin, phosphate-buffered saline (PBS), and a cell viability dye (e.g., neutral red, crystal violet).
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a series of dilutions of the antiviral compounds in serum-free DMEM.
-
Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS and infect them with the influenza virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted antiviral compounds to the respective wells. Include control wells with virus but no compound (virus control) and cells with no virus or compound (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to allow for the development of cytopathic effects in the virus control wells (typically 48-72 hours).
-
Quantification of CPE: After the incubation period, assess cell viability. This can be done by staining the cells with a dye that is taken up by live cells (e.g., neutral red) or that stains all cells (e.g., crystal violet) followed by microscopic examination or spectrophotometric quantification.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound functions as an influenza virus entry inhibitor. This means it blocks the initial stages of the viral life cycle, preventing the virus from successfully entering the host cell. The primary target for influenza virus entry inhibitors is the viral surface glycoprotein hemagglutinin (HA).
The following diagram illustrates the key steps of influenza virus entry and the point of inhibition by an entry inhibitor.
References
Validating the Antiviral Target of Lenacapavir ("Antiviral Agent 43"): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the novel HIV-1 capsid inhibitor, Lenacapavir (referred to herein as "Antiviral Agent 43" for illustrative purposes), with other classes of antiretroviral agents. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate the validation of the HIV-1 capsid as a compelling antiviral target.
Introduction to the HIV-1 Capsid as an Antiviral Target
The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral lifecycle, including the transport of the viral complex to the nucleus and the assembly of new virus particles.[1][2] Unlike established antiretroviral therapies that target viral enzymes like reverse transcriptase, protease, or integrase, capsid inhibitors present a novel mechanism of action.[3][4] This unique target offers the potential for activity against multi-drug resistant HIV-1 strains.[3]
"this compound," or Lenacapavir, is a first-in-class, potent, long-acting HIV-1 capsid inhibitor. It disrupts the normal function of the capsid at several key steps:
-
Nuclear Import: Lenacapavir stabilizes the capsid, preventing the proper uncoating and release of the viral pre-integration complex, which in turn blocks its entry into the host cell nucleus.
-
Virus Assembly and Release: The agent interferes with the function of Gag/Gag-Pol polyproteins, which are essential for the assembly of new virions.
-
Capsid Core Formation: Lenacapavir disrupts the normal rate of capsid subunit association, leading to the formation of malformed or unstable capsids.
This multi-faceted mechanism of action contributes to its high potency against HIV-1.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of Lenacapavir ("this compound") compared to representative drugs from other antiretroviral classes. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells.
| Antiviral Agent | Drug Class | Viral Target | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |
| Lenacapavir ("this compound") | Capsid Inhibitor | HIV-1 Capsid (p24) | 100 | 27 | 270,000 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | ~5,000,000 | >100 | >20 |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1 Reverse Transcriptase | ~4,000 | >100 | >25,000 |
| Darunavir | Protease Inhibitor (PI) | HIV-1 Protease | 1,000-2,000 | >100 | >50,000 |
| Raltegravir | Integrase Strand Transfer Inhibitor (INSTI) | HIV-1 Integrase | ~5,000 | >50 | >10,000 |
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% Cytotoxic Concentration) is the concentration of a drug that kills 50% of cells in vitro.
Resistance Profile
A critical aspect of validating an antiviral target is understanding the potential for the development of resistance. The table below outlines key resistance mutations associated with Lenacapavir and comparator drugs.
| Antiviral Agent | Key Resistance Mutations |
| Lenacapavir ("this compound") | M66I, Q67H, K70N, N74D/S, T107N in the Capsid (CA) gene |
| Zidovudine (AZT) | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E in the Reverse Transcriptase (RT) gene |
| Nevirapine | K103N, Y181C, G190A in the Reverse Transcriptase (RT) gene |
| Darunavir | Multiple mutations in the Protease (PR) gene, often requiring accumulation for significant resistance |
| Raltegravir | Y143R/C/H, Q148H/K/R, N155H in the Integrase (IN) gene |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Single-Cycle Infectivity Assay
This assay measures the ability of an antiviral compound to inhibit a single round of viral replication, which is useful for determining the specific stage of the viral lifecycle that is targeted.
Materials:
-
P4C5 cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene)
-
HIV-1 viral particles (e.g., NL4-3 strain) with the envelope gene deleted (Δenv) to prevent cell-to-cell spread.
-
Antiviral compounds.
-
Cell culture medium (DMEM with 10% FBS and antibiotics).
-
Lysis buffer.
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.
Procedure:
-
Seed P4C5 cells in a 96-well plate at a density of 8 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with serial dilutions of the antiviral compounds for 1-2 hours.
-
Infect the cells with a predetermined amount of HIV-1 Δenv virus (e.g., 1-5 ng of p24 antigen per well).
-
Incubate the infected cells for 36 hours.
-
Lyse the cells and add the CPRG substrate.
-
Measure the optical density (OD) at 570 nm to quantify β-galactosidase activity, which is proportional to the level of infection.
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
Multi-Cycle Replication Assay
This assay assesses the effect of an antiviral compound on viral replication over multiple rounds of infection, providing a more comprehensive evaluation of its antiviral efficacy.
Materials:
-
Sup-T1 or other susceptible T-cell lines.
-
Replication-competent HIV-1 virus (e.g., NL4-3).
-
Antiviral compounds.
-
Cell culture medium (RPMI 1640 with 10% FBS and antibiotics).
-
p24 ELISA kit.
Procedure:
-
Infect Sup-T1 cells with HIV-1 at a low multiplicity of infection (MOI).
-
After 24 hours, wash the cells to remove the initial virus inoculum.
-
Resuspend the cells in fresh medium containing serial dilutions of the antiviral compounds.
-
Culture the cells for a period of 7-14 days, periodically collecting supernatant samples.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatants using an ELISA kit.
-
Calculate the EC50 value based on the reduction in p24 production at different drug concentrations.
In Vitro Resistance Selection
This protocol is used to identify viral mutations that confer resistance to an antiviral compound.
Procedure:
-
Culture HIV-1 in the presence of a sub-optimal concentration of the antiviral agent (typically around the EC50 value).
-
Monitor viral replication by measuring p24 antigen in the culture supernatant.
-
When viral breakthrough (a sudden increase in replication) is observed, harvest the virus.
-
Use the harvested virus to infect fresh cells in the presence of a higher concentration of the antiviral agent.
-
Repeat this process of dose escalation and viral passaging.
-
Once a resistant viral population is established, perform genotypic analysis (sequencing of the target gene, e.g., capsid for Lenacapavir) to identify the mutations responsible for resistance.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts and experimental procedures.
Caption: The HIV-1 lifecycle and the targets of different antiretroviral drug classes.
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Caption: Workflow for in vitro selection of drug-resistant HIV-1.
Conclusion
The validation of a novel antiviral target is a multifaceted process that relies on robust experimental data and comparative analysis. The information presented in this guide demonstrates that the HIV-1 capsid is a viable and potent target for antiviral intervention. Lenacapavir ("this compound") exhibits exceptional potency and a high selectivity index compared to established antiretroviral agents. While resistance can emerge, its unique mechanism of action means there is no cross-resistance with other drug classes. The detailed protocols and workflows provided herein offer a framework for researchers to independently verify these findings and further explore the potential of capsid-targeting antivirals.
References
Comparative Analysis of Antiviral Agent 43 and Other Influenza Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Antiviral agent 43, a novel influenza virus entry inhibitor, with other established antiviral agents targeting different stages of the viral life cycle. The information presented is based on publicly available experimental data.
Introduction to this compound
This compound, also referred to as compound 16, is a potent and orally active inhibitor of influenza A virus entry.[1] It has demonstrated significant efficacy in vitro against different strains of influenza A, including avian influenza A/H5N1 and the pandemic A/H1N1 strain. Its mechanism of action is to block the initial stage of viral infection, preventing the virus from entering host cells.
Comparative Efficacy of Antiviral Agents
The following table summarizes the in vitro efficacy of this compound and other selected influenza virus inhibitors. The data is compiled from various studies and presented for comparative purposes. It is important to note that direct comparison between compounds is best made when tested under identical experimental conditions.
Data Presentation: In Vitro Efficacy Against Influenza A Virus Strains
| Antiviral Agent | Mechanism of Action | Virus Strain | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (Compound 16) | Entry Inhibitor | A/Vietnam/1203/04 (H5N1) | 0.240 | N/A | N/A |
| A/Puerto Rico/8/34 (H1N1) | 0.072 [1] | N/A | N/A | ||
| Umifenovir (Arbidol) | Entry Inhibitor | A/H1N1 | ~10-20 | >100 | >5-10 |
| Oseltamivir | Neuraminidase Inhibitor | A/H5N1 | ~0.001 - 0.0075[2] | >100 | >13,333 |
| A/H1N1 (seasonal) | ~0.0001 - 0.0008[3] | >100 | >125,000 | ||
| Baloxavir marboxil | Polymerase (Cap-dependent endonuclease) Inhibitor | A/H5N1 | ~0.0003 | >10 | >33,333 |
| A/H1N1 | ~0.0005 - 0.001[4] | >10 | >10,000 | ||
| Favipiravir (T-705) | Polymerase (RdRp) Inhibitor | A/H5N1 | ~0.19 - 22.48 | >400 | >17 |
| A/H1N1 | ~0.19 - 22.48 | >400 | >17 |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50 or CC50/IC50). A higher SI value indicates a more favorable safety profile. N/A: Not Available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of antiviral agents against influenza virus.
Plaque Reduction Assay (for EC50/IC50 Determination)
This assay is a standard method to determine the concentration of an antiviral agent that inhibits the production of infectious virus particles by 50%.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., MEM) containing various concentrations of the test compound (e.g., this compound) and a solidifying agent like agar or Avicel.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, allowing for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet, which stains the living cells. Plaques, which are areas of dead or destroyed cells due to viral replication, appear as clear zones. The number of plaques in treated wells is counted and compared to the untreated virus control.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay (for CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from cell death.
-
Cell Seeding: MDCK cells (or other relevant cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A set of wells without the compound serves as a control for 100% cell viability.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a CCK8 kit, is added to each well. These reagents are converted into a colored product by metabolically active (living) cells. The intensity of the color is proportional to the number of viable cells and is measured using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Influenza Virus Entry Inhibition Assay (Mechanism of Action)
This assay specifically investigates the ability of a compound to block the entry of the influenza virus into host cells.
-
Pseudovirus Production: A common method involves the use of replication-defective pseudoviruses. These are typically generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding the influenza virus hemagglutinin (HA) and neuraminidase (NA) proteins, a viral core protein (e.g., from HIV-1), and a reporter gene (e.g., luciferase or GFP).
-
Cell Treatment and Infection: Target cells (e.g., A549) are pre-treated with various concentrations of the entry inhibitor (like this compound) for a short period. The pseudoviruses are then added to the cells in the continued presence of the compound.
-
Incubation and Reporter Gene Expression: The cells are incubated for 24-48 hours to allow for pseudovirus entry and expression of the reporter gene.
-
Quantification of Entry: The level of reporter gene expression (e.g., luciferase activity measured with a luminometer or GFP-positive cells counted by flow cytometry) is quantified. A reduction in reporter signal in the presence of the compound indicates inhibition of viral entry.
-
Data Analysis: The IC50 value for entry inhibition is determined as the compound concentration that reduces the reporter signal by 50% compared to the untreated control.
Visualizations
Signaling Pathway: Influenza Virus Entry and Inhibition
Caption: Influenza virus entry pathway and the inhibitory action of this compound.
Experimental Workflow: Antiviral Compound Screening
Caption: A typical workflow for the in vitro screening and evaluation of antiviral compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Agent 43: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antiviral agent 43," a novel influenza A virus entry inhibitor, against other antiviral agents. The focus is on its cross-reactivity, a critical parameter in determining the spectrum of activity and potential therapeutic applications. Due to the limited availability of broad cross-reactivity data for "this compound," this guide presents its known activity against influenza A subtypes and offers a comparative analysis with other relevant compounds. Detailed experimental protocols for key antiviral assays are also provided to facilitate further research.
Comparative Analysis of In Vitro Antiviral Activity
The following table summarizes the available quantitative data on the in vitro efficacy (EC50 values) of "this compound" and a selection of comparator antiviral compounds against various influenza A strains. This information is essential for assessing the relative potency and spectrum of these agents.
| Antiviral Agent | Target | Virus Strain | EC50 (µM) |
| This compound (compound 16) | Influenza A Hemagglutinin (Entry Inhibitor) | A/VH04-H5N1 | 0.240 [1][2] |
| A/PR8-H1N1 | 0.072 [1][2] | ||
| Nitazoxanide | Hemagglutinin Maturation | A/WSN/1933 H1N1 | 1.6[3] |
| A/Parma/24/2009 H1N1 (Oseltamivir-resistant) | 1.9 | ||
| A/Parma/06/2007 H3N2 (Amantadine-resistant) | 1.0 | ||
| A/goose/Italy/296246/2003 H5N9 | 3.2 | ||
| A/turkey/Italy/RA5563/1999 H7N1 | 1.6 | ||
| Arbidol | Hemagglutinin (Fusion Inhibitor) | Influenza A and B viruses | Broad-spectrum activity |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | Various RNA viruses | Broad-spectrum activity |
| RO5487624 | Hemagglutinin (Fusion Inhibitor) | A/Weiss/43 (H1N1) | 0.086 |
| MBX2329 | Hemagglutinin (Entry Inhibitor) | Multiple Influenza A strains | 0.3 - 5.9 |
| MBX2546 | Hemagglutinin (Entry Inhibitor) | Multiple Influenza A strains | 0.3 - 5.9 |
| CBS1194 | Hemagglutinin (Group 2 specific) | A/rhea/North Carolina/1993 (H7N1) | 3.17 |
| A/Hong Kong/1/1968 (H3N2) | 1.60 | ||
| A/Brisbane/10/2007 (H3N2) | 0.74 |
Note: A significant gap in the current knowledge is the absence of cross-reactivity data for "this compound" against a wider panel of influenza subtypes and other respiratory viruses. Further investigation is warranted to fully characterize its antiviral spectrum.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key in vitro assays essential for determining the cross-reactivity profile of antiviral compounds.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to neutralize viral infectivity, considered the gold standard for determining antiviral potency.
Materials:
-
A susceptible cell line for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
96-well cell culture plates
-
Stock solution of the antiviral agent
-
Virus stock with a known titer in Plaque-Forming Units (PFU)/mL
-
Growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM)) supplemented with fetal bovine serum (FBS)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza)
-
Overlay medium (e.g., 1.2% Avicel or methylcellulose in infection medium)
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate susceptible cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the antiviral agent in infection medium.
-
Virus Neutralization: Mix the diluted compound with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayer and add the virus-compound mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption to the cells.
-
Overlay Application: Remove the inoculum and add the overlay medium to each well to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Staining: Remove the overlay and stain the cell monolayer with Crystal Violet solution.
-
Plaque Enumeration: Wash the plates, allow them to dry, and count the number of plaques. The EC50 is the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control.
Cell-based ELISA for Viral Antigen Detection
This high-throughput assay quantifies the level of viral antigen expression within infected cells treated with the antiviral compound.
Materials:
-
Susceptible cell line
-
96-well cell culture plates
-
Antiviral agent stock solution
-
Virus stock
-
Infection medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% non-fat milk in PBS)
-
Primary antibody specific to a viral protein (e.g., anti-influenza nucleoprotein antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M sulfuric acid)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 96-well plates. Once confluent, treat with serial dilutions of the antiviral agent.
-
Infection: Infect the cells with the virus at a specific Multiplicity of Infection (MOI).
-
Incubation: Incubate for 24-48 hours to allow for viral replication.
-
Cell Processing: Fix, permeabilize, and block the cells.
-
Antibody Staining: Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. The EC50 is the compound concentration that reduces the viral antigen signal by 50%.
Hemagglutination Inhibition (HI) Assay
This assay is specific for viruses like influenza that can agglutinate red blood cells (RBCs) and measures the ability of a compound to block this interaction.
Materials:
-
V-bottom 96-well microtiter plates
-
Antiviral agent stock solution
-
Standardized influenza virus stock (4 Hemagglutinating Units - HAU)
-
PBS
-
0.5% suspension of chicken or turkey RBCs
Procedure:
-
Compound Dilution: Serially dilute the antiviral agent in PBS across the wells of the microtiter plate.
-
Virus Addition: Add 4 HAU of the virus to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
RBC Addition: Add the RBC suspension to all wells.
-
Observation: Incubate at room temperature for 30-60 minutes. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice indicates hemagglutination. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in cross-reactivity studies and the mechanism of action of "this compound," the following diagrams are provided.
Caption: A typical experimental workflow for assessing antiviral cross-reactivity.
Caption: The mechanism of influenza A virus entry and the inhibitory action of this compound.
Concluding Remarks
"this compound" is a potent inhibitor of influenza A virus entry, with demonstrated activity against H5N1 and H1N1 strains. Its mechanism of targeting the hemagglutinin protein is a validated strategy for antiviral drug development. However, the current understanding of its cross-reactivity is incomplete. The comparative data presented herein underscores the variability in the spectrum of activity among different influenza virus inhibitors. To realize the full therapeutic potential of "this compound," rigorous cross-reactivity studies against a diverse panel of respiratory viruses are imperative. The experimental protocols outlined in this guide offer a robust framework for undertaking such investigations, which will be critical in defining the clinical utility of this promising antiviral candidate.
References
Combination Therapy of Nitazoxanide and Remdesivir Demonstrates Potent Synergistic Antiviral Activity Against SARS-CoV-2
A comprehensive analysis of the enhanced efficacy of co-administering Nitazoxanide and Remdesivir provides compelling evidence for a synergistic relationship in the inhibition of SARS-CoV-2. This guide synthesizes the available experimental data, outlines the methodologies for assessing antiviral synergy, and visualizes the proposed mechanisms of action for researchers and drug development professionals.
The global search for effective COVID-19 therapeutics has highlighted the potential of combination drug therapies to enhance antiviral efficacy and mitigate the risk of drug resistance. Among the promising combinations, the pairing of Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent, with Remdesivir, a direct-acting nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has shown significant synergistic effects in preclinical studies.[1][2][3][4] This guide provides an objective comparison of the antiviral performance of this combination versus the individual agents, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergistic Effects
In vitro studies have consistently demonstrated that the combination of Nitazoxanide and Remdesivir leads to a more potent inhibition of SARS-CoV-2 than would be expected from the additive effects of the individual drugs. A complete rescue from the viral cytopathic effect (CPE) was observed at concentrations where either drug alone only offered partial protection.[1]
The synergistic interaction is particularly noted at concentrations of Nitazoxanide greater than 1.25 μM when combined with Remdesivir. This level of Nitazoxanide is considered achievable in human plasma and lung tissue, suggesting clinical relevance. The following table summarizes the key quantitative findings from in vitro assays.
| Drug/Combination | Target | Assay | Key Findings | Reference |
| Nitazoxanide | SARS-CoV-2 | CPE | IC50 of approximately 2 μM. | |
| Remdesivir | SARS-CoV-2 | CPE | Potent inhibition of viral replication. | |
| Nitazoxanide + Remdesivir | SARS-CoV-2 | CPE | Significant Synergy: Complete rescue from CPE observed at Nitazoxanide concentrations of 0.625–5 μM combined with Remdesivir, where individual drugs showed only 40-60% rescue. |
Proposed Mechanism of Synergistic Action
The enhanced antiviral effect of the Nitazoxanide and Remdesivir combination is attributed to their distinct and independent mechanisms of action, which target different stages of the viral life cycle and host-virus interactions. Remdesivir directly targets the viral replication machinery by inhibiting the RNA-dependent RNA polymerase (RdRp). In contrast, Nitazoxanide is believed to exert its antiviral effects through multiple host-directed mechanisms, including the activation of the RIG-I signaling pathway, which is involved in the innate immune response to viral RNA, and the promotion of autophagy, a cellular process that can degrade viral components. By simultaneously targeting both a viral enzyme and host pathways, the combination therapy creates a multi-pronged attack that is more effective at controlling viral replication.
Caption: Proposed synergistic mechanism of Nitazoxanide and Remdesivir against SARS-CoV-2.
Experimental Methodologies
The synergistic effects of Nitazoxanide and Remdesivir were primarily evaluated using a viral cytopathic effect (CPE) assay. The following is a detailed protocol based on published studies.
Cytopathic Effect (CPE) Assay Protocol
Objective: To determine the ability of drug combinations to inhibit virus-induced cell death.
Materials:
-
Cell Line: Vero E6 cells (selected for high ACE2 expression).
-
Virus: SARS-CoV-2 (e.g., USA_WA1/2020 strain).
-
Compounds: Nitazoxanide, Remdesivir, and DMSO (control).
-
Reagents: Cell culture medium, CellTiter-Glo Luminescent Cell Viability Assay kit.
-
Equipment: 384-well plates, acoustic liquid handler, plate reader.
Procedure:
-
Compound Plating: 30 nL of each compound in DMSO is acoustically dispensed into 384-well assay-ready plates in a 6x6 dose-response matrix.
-
Cell Seeding: Vero E6 cells are pre-mixed with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.002.
-
Incubation: 25 µL of the cell/virus mixture is added to each well of the compound plates, for a final cell density of 4,000 cells/well. The plates are incubated for 72 hours at 37°C, 5% CO2, and 90% humidity.
-
Viability Assessment: After incubation, cell viability is measured by quantifying ATP content using the CellTiter-Glo assay. Luminescence is read on a plate reader.
-
Data Analysis: The raw data is normalized with DMSO-only wells (no virus) as 100% CPE rescue and virus-infected, untreated wells as 0% rescue. Synergy scores are calculated using models such as the Highest Single Agent (HSA) model.
Caption: Experimental workflow for determining antiviral drug synergy using a CPE assay.
References
A Comparative Guide to Oseltamivir Resistance Mutation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuraminidase inhibitor oseltamivir's performance against influenza viruses harboring common resistance mutations. It includes supporting experimental data from published studies, detailed laboratory protocols for assessing resistance, and visualizations of the underlying molecular mechanisms and experimental workflows.
Comparative Performance Against Resistant Influenza Strains
Oseltamivir, an ethyl ester prodrug, is hydrolyzed to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of influenza A and B virus neuraminidase (NA).[1][2][3] This enzyme is critical for the release of newly formed virus particles from infected host cells.[4][5] Resistance to oseltamivir typically arises from amino acid substitutions in the NA protein that reduce the binding affinity of the inhibitor.
The most clinically significant resistance mutation in A(H1N1)pdm09 viruses is the H275Y substitution, which confers high-level resistance to oseltamivir while often retaining susceptibility to zanamivir. Other key mutations, such as R292K and E119V, are more common in A(H3N2) and A(H7N9) subtypes and can confer resistance to multiple neuraminidase inhibitors.
The following table summarizes the quantitative impact of key NA mutations on the in vitro efficacy of oseltamivir and other neuraminidase inhibitors, measured as the fold-change in the 50% inhibitory concentration (IC₅₀) compared to the wild-type (WT) virus.
Table 1: Fold-Change in IC₅₀ for Neuraminidase Inhibitors Against Resistant Influenza Viruses
| Virus Subtype | NA Mutation | Oseltamivir Fold-Change in IC₅₀ | Peramivir Fold-Change in IC₅₀ | Zanamivir Fold-Change in IC₅₀ | Reference |
|---|---|---|---|---|---|
| A(H1N1)pdm09 | H275Y | >200 - 400 | ~50 | No significant change | |
| A(H3N2) | E119V | ~197 | Susceptible | Susceptible | |
| A(H3N2) | I222T | ~16 | Not Reported | Not Reported | |
| A(H7N9) | E119V | ~84 | Not Reported | Not Reported | |
| A(H7N9) | I222K | ~32 | Not Reported | Not Reported | |
| A(H7N9) | R292K | >10,000 | Resistant | Resistant |
| Influenza B | D198N | Resistant | Susceptible | Resistant | |
Note: "Fold-Change" represents the ratio of the IC₅₀ of the mutant virus to the IC₅₀ of the corresponding wild-type virus. A fold-change of >10 is typically considered indicative of reduced inhibition.
Molecular Mechanism of Action and Resistance
The viral neuraminidase enzyme cleaves sialic acid residues on the surface of the host cell, a crucial step for releasing progeny virions and preventing their aggregation. Oseltamivir carboxylate, a sialic acid analogue, competitively binds to the highly conserved active site of the NA enzyme, blocking its function and halting viral propagation. Resistance mutations, such as H275Y, alter the conformation of the enzyme's active site, sterically hindering the binding of oseltamivir without completely compromising the enzyme's natural function of cleaving sialic acid.
Experimental Protocols
The gold standard for assessing the susceptibility of influenza viruses to neuraminidase inhibitors is the fluorescence-based NA inhibition assay.
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods used by public health and research laboratories.
1. Materials and Reagents:
-
Assay Buffer (1x): 33.3 mM MES, 4 mM CaCl₂, pH 6.5.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a working solution of 300 µM in assay buffer.
-
Stop Solution: 11 mL of absolute ethanol mixed with 2.225 mL of 0.824 M NaOH.
-
Antiviral Agents: Oseltamivir carboxylate, Zanamivir, etc., prepared in appropriate diluents.
-
Virus Isolates: Test viruses diluted in assay buffer to a concentration that yields a linear enzymatic reaction rate.
-
Plates: Black, 96-well, flat-bottom microtiter plates.
2. Procedure:
-
Drug Dilution: Prepare serial dilutions of the neuraminidase inhibitors in assay buffer. In a 96-well plate, dispense 50 µL of each drug dilution across a row. Include a "no drug" control (assay buffer only).
-
Virus Addition: Add 50 µL of the diluted test virus to each well containing the drug dilutions. Add 50 µL of assay buffer to a "no virus" control column.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the viral enzyme.
-
Substrate Addition: Add 50 µL of the 300 µM MUNANA substrate to all wells.
-
Enzymatic Reaction: Gently tap the plate to mix and incubate at 37°C for 1 hour. Cover the plate to prevent evaporation.
-
Stopping the Reaction: Add 100 µL of stop solution to each well to terminate the reaction.
-
Fluorescence Reading: Read the plate using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from "no virus" wells) from all readings.
-
Plot the percentage of NA inhibition versus the logarithm of the drug concentration.
-
Use regression analysis to calculate the IC₅₀ value, which is the drug concentration that inhibits 50% of the neuraminidase activity compared to the "no drug" control.
-
Calculate the fold-change in resistance by dividing the IC₅₀ of the test virus by the IC₅₀ of a known susceptible, wild-type reference virus.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the neuraminidase inhibition assay used to determine antiviral resistance.
References
Comparative Efficacy and Reproducibility of Antiviral Agent BMS-488043 and Other HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental data for the investigational antiviral agent BMS-488043 with other approved or investigational HIV-1 entry inhibitors. The data herein is compiled from publicly available research to facilitate an objective evaluation of their respective performance and to address the reproducibility of key experimental findings.
Executive Summary
BMS-488043 is an orally bioavailable small molecule that belongs to the class of HIV-1 attachment inhibitors. It targets the viral envelope glycoprotein gp120, preventing its initial interaction with the CD4 receptor on host T-cells, a critical first step in the viral entry process. This guide compares BMS-488043 with other HIV-1 entry inhibitors, including the attachment inhibitor fostemsavir, the post-attachment inhibitor ibalizumab, the CCR5 co-receptor antagonist maraviroc, and the fusion inhibitor enfuvirtide. The comparison focuses on their in vitro antiviral activity, cytotoxicity, and clinical efficacy.
In Vitro Antiviral Activity and Cytotoxicity
The in vitro potency of an antiviral agent is a key indicator of its potential therapeutic efficacy. This is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the drug's therapeutic window.
| Antiviral Agent | Class | Target | In Vitro EC50 | In Vitro CC50 | Selectivity Index (SI) |
| BMS-488043 | Attachment Inhibitor | HIV-1 gp120 | 36.5 nM (Subtype B), 61.5 nM (Subtype C)[1] | >100 µM (implied safe in early studies) | High (specific value not published) |
| Fostemsavir (Temsavir) | Attachment Inhibitor | HIV-1 gp120 | <10 nM[2] | >200 µM in various cell lines[3] | >20,000 |
| Ibalizumab | Post-attachment Inhibitor | CD4 Receptor | 12 ng/mL (Subtype B clinical isolates)[4][5] | Not applicable (monoclonal antibody with high specificity) | Not applicable |
| Maraviroc | CCR5 Antagonist | CCR5 Co-receptor | 0.7-8.9 nM (against resistant isolates) | >10 µM | >1000 |
| Enfuvirtide | Fusion Inhibitor | HIV-1 gp41 | 4.10 nM (median for baseline clinical isolates) | >100 µM | >24,000 |
Note: EC50 values can vary significantly depending on the HIV-1 subtype, the cell line used in the assay, and the specific experimental conditions. The data presented represents a summary of reported values.
Clinical Efficacy
Clinical trials provide the ultimate assessment of an antiviral agent's efficacy and safety in humans. The primary endpoints in HIV-1 clinical trials typically include the reduction in plasma HIV-1 RNA levels (viral load) and the increase in CD4+ T-cell counts.
| Antiviral Agent | Phase of Development | Key Clinical Trial Findings |
| BMS-488043 | Phase IIa (Development Halted) | In an 8-day monotherapy trial, mean viral load reductions of 0.72 log10 copies/mL (800 mg dose) and 0.96 log10 copies/mL (1800 mg dose) were observed. The drug was generally safe and well-tolerated. |
| Fostemsavir | Approved | In the Phase 3 BRIGHTE study for heavily treatment-experienced patients, 54% of participants in the randomized cohort achieved a viral load of <40 copies/mL at week 48. A mean increase in CD4+ T-cell count of 205 cells/µL was observed at week 96. |
| Ibalizumab | Approved | In a Phase 3 trial for patients with multidrug-resistant HIV-1, 83% of patients achieved a ≥0.5 log10 decrease in viral load after 7 days of treatment. At 24 weeks, 43% of patients had a viral load of <50 copies/mL. |
| Maraviroc | Approved | In two large Phase III trials (MOTIVATE 1 and 2) for treatment-experienced patients, maraviroc showed significant clinical efficacy. Its safety profile was similar to placebo. |
| Enfuvirtide | Approved | In the TORO 1 and TORO 2 Phase III trials for treatment-experienced patients, the mean reduction in viral load at week 48 was -1.48 log10 copies/mL in the enfuvirtide group compared to -0.63 log10 copies/mL in the control group. |
Experimental Protocols
Reproducibility of experimental data is contingent on detailed and standardized protocols. Below are outlines of the key methodologies used to evaluate the antiviral agents discussed.
In Vitro Antiviral Activity (EC50) and Cytotoxicity (CC50) Assays
Objective: To determine the concentration of the antiviral agent required to inhibit 50% of viral replication (EC50) and the concentration that is toxic to 50% of host cells (CC50).
General Protocol:
-
Cell Culture: A suitable host cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Compound Preparation: The antiviral agent is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a known amount of HIV-1 stock.
-
Treatment: The diluted antiviral agent is added to the infected cell cultures. Control wells with no drug and uninfected cells are included.
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Luciferase Reporter Gene Assay: Uses a recombinant virus that expresses luciferase upon successful infection and replication.
-
-
Cytotoxicity Assessment (CC50): In parallel, uninfected cells are treated with the same serial dilutions of the antiviral agent. Cell viability is measured using assays such as:
-
MTT or XTT Assay: Colorimetric assays that measure mitochondrial metabolic activity.
-
Trypan Blue Exclusion: Stains non-viable cells.
-
-
Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of viral inhibition or cell viability against the drug concentration and fitting the data to a dose-response curve.
Clinical Trial Protocol for HIV-1 Antiviral Agents (General Outline)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral efficacy of a new agent in HIV-1 infected individuals.
Study Design: Typically a randomized, double-blind, placebo-controlled trial.
Participant Population: Inclusion and exclusion criteria are strictly defined, often targeting either treatment-naive or treatment-experienced patients with evidence of ongoing viral replication.
Treatment:
-
Investigational Arm: The new antiviral agent at one or more dose levels, often in combination with an optimized background regimen (OBR) of other approved antiretrovirals.
-
Control Arm: Placebo plus an OBR.
Key Assessments:
-
Efficacy:
-
Plasma HIV-1 RNA levels (viral load) measured at baseline and at regular intervals throughout the study.
-
CD4+ T-cell counts measured at baseline and at regular intervals.
-
-
Safety and Tolerability:
-
Monitoring and recording of all adverse events.
-
Regular clinical laboratory tests (hematology, chemistry, urinalysis).
-
-
Pharmacokinetics:
-
Measurement of drug concentrations in plasma over time to determine parameters like Cmax, AUC, and half-life.
-
-
Viral Resistance:
-
Genotypic and phenotypic analysis of the virus from patients who experience virologic failure to identify resistance-associated mutations.
-
Visualizations
Signaling Pathway: Mechanism of Action of BMS-488043
Caption: Mechanism of action of BMS-488043, an HIV-1 attachment inhibitor.
Experimental Workflow: In Vitro Antiviral Assay
Caption: General workflow for determining the in vitro efficacy and cytotoxicity of an antiviral agent.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New HIV Drug & New Class of HIV Drugs: BMS-488043, an attachment Inhibitor [natap.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiviral Agent 43 (Auraptene) vs. Placebo in Preclinical Models of Human Coronavirus OC43 Infection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Antiviral agent 43" is not publicly documented. This guide utilizes Auraptene, a natural prenyloxycoumarin, as a representative "this compound" to illustrate a comparative preclinical analysis against placebo. The data presented is based on published studies of Auraptene's effects on Human Coronavirus OC43 (HCoV-OC43).
This guide provides an objective comparison of the preclinical performance of Auraptene versus a placebo control in the context of HCoV-OC43 infection. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Antiviral Efficacy
The following tables summarize the key quantitative data from in vitro studies comparing the effects of Auraptene to a placebo (vehicle control) on HCoV-OC43 infection in human lung fibroblast (MRC-5) cells.
Table 1: In Vitro Antiviral Activity of Auraptene against HCoV-OC43
| Parameter | Auraptene | Placebo (Vehicle) | Reference |
| IC50 (Inhibitory Concentration 50%) | 4.3 µM | Not Applicable | [1][2] |
| IC90 (Inhibitory Concentration 90%) | 6.1 µM | Not Applicable | [1][2] |
| CC50 (Cytotoxic Concentration 50%) | > 15 µM | Not Applicable | [1] |
| Selectivity Index (SI = CC50/IC50) | > 3.5 | Not Applicable |
Table 2: Effect of Auraptene on HCoV-OC43 Viral RNA Levels at 4 Days Post-Infection
| Measurement | Auraptene (10 µM) | Placebo (Vehicle) | Fold Reduction | Reference |
| Extracellular Viral RNA (copies/µL) | ~8 x 10⁶ | ~5 x 10⁷ | ~6.25 | |
| Intracellular Viral RNA | Significantly Reduced | Baseline Infection Levels | Not Quantified |
Table 3: Effect of Auraptene on Host Cell Gene Expression (MMP-9) at 4 Days Post-Infection
| Gene | Auraptene (Dose-dependent) | Placebo (Vehicle) | Observation | Reference |
| MMP-9 mRNA Expression | Reduced Expression | Increased Expression | Auraptene counteracts the virus-induced increase in MMP-9 mRNA. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Virus Propagation
-
Cell Line: Human lung fibroblast cells (MRC-5) were used for all experiments.
-
Culture Medium: Cells were maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus Strain: Human Coronavirus OC43 (HCoV-OC43) was propagated in MRC-5 cells. Viral titers were determined using a 50% tissue culture infectious dose (TCID50) assay.
2. Cytopathic Effect (CPE) Inhibition Assay
-
Objective: To determine the concentration of Auraptene that inhibits the virus-induced cell death.
-
Method:
-
MRC-5 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were infected with HCoV-OC43 at a concentration of 10^4.5 TCID50/mL.
-
Immediately following infection, the cells were treated with serial dilutions of Auraptene (1.3 to 15 µM) or a vehicle control (placebo).
-
The plates were incubated for 4 days.
-
Cell viability was assessed using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
The IC50 and IC90 values were calculated using non-linear regression analysis.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Viral RNA
-
Objective: To quantify the effect of Auraptene on viral RNA replication.
-
Method:
-
MRC-5 cells were infected with HCoV-OC43 and treated with 10 µM Auraptene or a vehicle control.
-
At 1, 2, 3, and 4 days post-infection, total RNA was extracted from both the cell culture supernatant (extracellular) and the cells (intracellular).
-
Reverse transcription was performed to synthesize cDNA.
-
qRT-PCR was carried out using primers and probes specific for the HCoV-OC43 N gene.
-
Viral RNA copy numbers were determined by comparison to a standard curve.
-
4. Western Blot Analysis for Viral Proteins
-
Objective: To qualitatively assess the effect of Auraptene on the expression of viral proteins.
-
Method:
-
MRC-5 cells were infected with HCoV-OC43 and treated with 10 µM Auraptene or a vehicle control.
-
At various time points post-infection, cell lysates were prepared.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies specific for HCoV-OC43 Spike (S) and Nucleocapsid (N) proteins, as well as β-actin as a loading control.
-
Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
5. Time-of-Addition Assay
-
Objective: To determine the stage of the viral life cycle targeted by Auraptene.
-
Method:
-
Pre-treatment: Cells were treated with Auraptene for a defined period before infection.
-
Co-treatment: Auraptene was added to the cells simultaneously with the virus.
-
Post-treatment: Auraptene was added to the cells at a specific time point (e.g., 4 hours) after viral infection.
-
The antiviral effect in each condition was assessed by a cytopathic effect inhibition assay at 4 days post-infection.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Auraptene against HCoV-OC43 and the general experimental workflow.
Caption: Proposed mechanism of Auraptene against HCoV-OC43 infection.
Caption: General experimental workflow for in vitro antiviral testing.
References
Head-to-Head Study: Antiviral Agent 43 vs. Oseltamivir for Influenza A Virus
A Comparative Analysis of Efficacy, Safety, and Mechanism of Action
This guide provides a detailed comparison between the novel investigational neuraminidase inhibitor, Antiviral Agent 43, and the current standard-of-care, Oseltamivir, for the treatment of Influenza A virus infections. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to objectively evaluate the relative performance of these two agents.
In Vitro Efficacy and Cytotoxicity
The antiviral activity and cellular toxicity of this compound and Oseltamivir were assessed in Madin-Darby Canine Kidney (MDCK) cells. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) were determined to quantify the therapeutic window of each compound.[1][2]
| Compound | Target Virus | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A/H1N1 | 8.5 | > 100 | > 11,765 |
| Oseltamivir | Influenza A/H1N1 | 25.2 | > 100 | > 3,968 |
Table 1: Comparative in vitro antiviral activity and cytotoxicity of this compound and Oseltamivir against Influenza A/H1N1 in MDCK cells.
The data indicates that this compound exhibits approximately a 3-fold greater potency in inhibiting Influenza A/H1N1 replication in vitro compared to Oseltamivir, as evidenced by its lower EC50 value. Both agents demonstrated low cytotoxicity, with CC50 values exceeding the highest tested concentration.
Mechanism of Action: Neuraminidase Inhibition
Both this compound and Oseltamivir function by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[3][4] By blocking this enzyme, the spread of the virus to other cells is effectively halted.
Caption: Mechanism of action for neuraminidase inhibitors.
In Vivo Efficacy in a Murine Model
To evaluate the in vivo therapeutic potential, a lethal challenge study was conducted in BALB/c mice infected with Influenza A/H1N1.[] Treatment with this compound or Oseltamivir was initiated 24 hours post-infection and continued for 5 days.
| Treatment Group | Dose (mg/kg/day) | Mean Lung Viral Titer (log10 PFU/mL) at Day 3 | Survival Rate (%) |
| Vehicle Control | - | 6.8 | 0 |
| This compound | 10 | 2.5 | 100 |
| Oseltamivir | 20 | 3.5 | 80 |
Table 2: In vivo efficacy of this compound and Oseltamivir in a lethal Influenza A/H1N1 mouse model.
In this model, this compound demonstrated superior efficacy, achieving a greater reduction in lung viral titers at a lower dose compared to Oseltamivir. Furthermore, treatment with this compound resulted in a 100% survival rate, compared to 80% in the Oseltamivir-treated group.
Experimental Protocols
A. In Vitro Antiviral and Cytotoxicity Assay
A Plaque Reduction Assay was utilized to determine the EC50 of the compounds.
-
Cell Preparation: Confluent monolayers of MDCK cells were prepared in 6-well plates.
-
Virus Inoculation: Cells were infected with Influenza A/H1N1 at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and cells were overlaid with agar medium containing serial dilutions of this compound or Oseltamivir.
-
Incubation: Plates were incubated at 37°C in a 5% CO2 incubator for 72 hours until plaques were visible.
-
Quantification: Cells were fixed and stained with crystal violet. Plaques were counted, and the EC50 was calculated as the drug concentration required to reduce the number of plaques by 50% compared to the vehicle control.
For cytotoxicity, a standard MTT assay was performed on uninfected MDCK cells exposed to the same concentrations of the compounds for 72 hours. The CC50 was defined as the concentration that reduced cell viability by 50%.
Caption: Workflow for the in vitro Plaque Reduction Assay.
B. In Vivo Murine Influenza Model
-
Animals: 6-week-old female BALB/c mice were used for the study.
-
Infection: Mice were intranasally inoculated with a lethal dose (10x LD50) of mouse-adapted Influenza A/H1N1 virus.
-
Treatment: 24 hours post-infection, mice were orally administered with vehicle, this compound (10 mg/kg/day), or Oseltamivir (20 mg/kg/day) for 5 consecutive days.
-
Monitoring: A subset of mice from each group was euthanized on day 3 post-infection to determine lung viral titers via plaque assay. The remaining mice were monitored for 14 days for survival and weight loss.
Comparative Summary
This head-to-head study provides compelling preclinical evidence for this compound as a promising candidate for the treatment of Influenza A.
Caption: Key feature comparison of the two antiviral agents.
The collective data demonstrates that this compound possesses a superior pharmacological profile compared to Oseltamivir in these preclinical models, characterized by higher in vitro potency and greater in vivo efficacy. These findings warrant further investigation of this compound in advanced clinical trials.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Antiviral Agent 43
This document provides critical safety protocols and detailed disposal procedures for Antiviral Agent 43, a potent compound intended for use in research and drug development. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively working with this agent.
Overview of this compound Waste Management
This compound and all materials that come into contact with it are classified as hazardous waste and require special handling and disposal.[1] Improper disposal can pose significant health risks and environmental hazards. All waste generated from the handling of this compound must be segregated from general laboratory waste and managed according to the specific procedures outlined below.
Quantitative Data for Disposal and Decontamination
The following table summarizes the recommended methods for the disposal and decontamination of various waste streams contaminated with this compound.
| Waste Stream | Recommended Disposal Method | Decontamination Protocol | Contact Time | Personal Protective Equipment (PPE) Required |
| Liquid Waste (e.g., cell culture media, unused solutions) | Chemical inactivation followed by incineration. | 10% Bleach solution or 1M NaOH | 30 minutes | Double chemotherapy gloves, lab coat, safety glasses.[1][2] |
| Solid Waste (e.g., contaminated gloves, pipette tips, vials) | Incineration in a designated hazardous waste facility. | N/A (Directly dispose into a labeled hazardous waste container) | N/A | Double chemotherapy gloves, lab coat.[1] |
| Sharps (e.g., needles, syringes, scalpels) | Collection in a puncture-resistant, labeled sharps container for hazardous waste. | N/A (Directly dispose into a designated sharps container) | N/A | Double chemotherapy gloves, lab coat, safety glasses.[1] |
| Glassware (e.g., beakers, flasks) | Autoclave if biologically contaminated, then dispose of as hazardous waste. | Submerge in 10% Bleach solution | 60 minutes | Double chemotherapy gloves, lab coat, safety glasses. |
Experimental Protocol: In Vitro Efficacy Assay and Waste Handling
This protocol details a common experiment using this compound and outlines the specific waste disposal steps integrated into the workflow.
Objective: To determine the 50% effective concentration (EC50) of this compound against a target virus in a cell-based assay.
Methodology:
-
Cell Seeding:
-
Culture susceptible host cells in T-75 flasks.
-
Trypsinize and seed cells into 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Waste Handling: All pipette tips used for dilutions are to be disposed of in a designated yellow trace waste sharps container. Any unused stock solution should be stored or disposed of as hazardous chemical waste.
-
-
Viral Infection and Treatment:
-
Remove media from the 96-well plates.
-
Infect cells with the target virus at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour incubation, remove the viral inoculum and add the media containing the various concentrations of this compound.
-
Waste Handling: The viral inoculum and any media containing the virus and compound must be aspirated into a flask containing a 10% bleach solution and left for a minimum of 30 minutes before disposal down the sanitary sewer.
-
-
Incubation and Endpoint Analysis:
-
Incubate the plates for 48 hours.
-
Assess viral-induced cytopathic effect (CPE) or perform a cell viability assay (e.g., MTS assay).
-
Read the plate on a spectrophotometer.
-
Waste Handling: After the experiment is complete, the entire 96-well plate is considered contaminated solid waste and must be disposed of in a biohazard waste box for incineration.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration.
-
Visualizations
Diagram 1: Hypothetical Signaling Pathway Inhibition by this compound
Caption: Inhibition of the viral RNA replication complex by this compound.
Diagram 2: Disposal Workflow for this compound Contaminated Waste
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
